molecular formula C13H15N3O B2449045 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2175979-64-1

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2449045
CAS No.: 2175979-64-1
M. Wt: 229.283
InChI Key: BUYYVRCUJUHBML-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-4-phenyl-1H-1,2,3-triazole is a chemical compound featuring the 1,2,3-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery and development . The planar, rigid structure of the 1,2,3-triazole ring possesses a π-π conjugated system and a large dipole moment, making it prone to key non-covalent interactions like hydrogen bonding, hydrophobic effects, and van der Waals forces with various biological enzymes and receptors . This compound is specifically engineered with a phenyl group at the 4-position, a structure that has shown promise in the development of potent steroid sulfatase (STS) inhibitors for the treatment of hormone-dependent breast cancer . The incorporation of the oxan-4-yl (tetrahydropyran) group is a strategic modification often employed to fine-tune the molecule's physicochemical properties, potentially enhancing its solubility and metabolic stability. The 1,2,3-triazole core can be efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable "click chemistry" reaction that facilitates the creation of a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(oxan-4-yl)-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-10-16(15-14-13)12-6-8-17-9-7-12/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYYVRCUJUHBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis & Synthetic Methodology

Executive Summary

This technical guide profiles 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole , a representative molecular scaffold synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This molecule serves as a critical model in medicinal chemistry, demonstrating the utility of the tetrahydropyran (oxan) ring as a solubility-enhancing pharmacophore linked to a lipophilic phenyl group via a bioisosteric 1,2,3-triazole bridge.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Used to probe binding pockets requiring a polar aliphatic ring (oxan) and an aromatic moiety.

  • Bioisosterism: The 1,4-disubstituted 1,2,3-triazole core acts as a rigid, metabolicly stable surrogate for trans-amide bonds.

  • Click Chemistry Validation: Serves as a standard product for validating regioselectivity in azide-alkyne cycloadditions involving secondary alkyl azides.

Part 1: Structural Analysis & Pharmacophore Properties

Molecular Architecture

The molecule comprises three distinct domains, each contributing specific physicochemical behaviors:

DomainStructureFunctionality
Domain A Oxan-4-yl (Tetrahydropyran) Solubilizing Core: An ether-containing saturated ring. It lowers logP compared to cyclohexyl analogs and acts as a hydrogen bond acceptor (HBA), improving water solubility and metabolic stability.
Domain B 1,2,3-Triazole (1,4-disubstituted) Linker: A planar, aromatic heterocycle with a high dipole moment (~5.0 D). It mimics the geometry and electronic distribution of a trans-amide bond but is resistant to protease cleavage.
Domain C Phenyl Group Lipophilic Anchor: Provides

stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in protein binding pockets.
Calculated Physicochemical Profile

Data represents consensus predicted values for the canonical structure.

PropertyValueSignificance
Molecular Weight 229.28 g/mol Ideal for fragment-based screening (<300 Da).
cLogP ~1.8 - 2.1Optimal lipophilicity for membrane permeability without poor solubility.
TPSA ~40 ŲIndicates good potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 0Reduces desolvation penalty upon binding.
H-Bond Acceptors 4(3 from triazole N, 1 from pyran O).

Part 2: Synthetic Methodology

Retrosynthetic Strategy

The synthesis relies on the convergent assembly of 4-azidooxane and phenylacetylene . The key challenge is the regioselective formation of the 1,4-isomer over the 1,5-isomer, which is achieved using Cu(I) catalysis (Sharpless-Meldal conditions).

Workflow Diagram

The following diagram outlines the conversion of the commercially available 4-hydroxytetrahydropyran to the final triazole product.

SynthesisWorkflow Start 4-Hydroxytetrahydropyran Inter 4-Azidotetrahydropyran (In situ or Isolated) Start->Inter 1. MsCl, Et3N 2. NaN3, DMF, 60°C Product 1-(Oxan-4-yl)-4-phenyl- 1H-1,2,3-triazole Inter->Product CuSO4 (1 mol%), Na Ascorbate (5 mol%), t-BuOH/H2O (1:1) Reagent Phenylacetylene Reagent->Product Click Partner

Figure 1: Step-wise synthetic route from alcohol precursor to triazole scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole on a 1.0 mmol scale.

Reagents:

  • 4-Azidotetrahydropyran (127 mg, 1.0 mmol)

  • Phenylacetylene (102 mg, 1.0 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (2.5 mg, 0.01 mmol)

  • Sodium Ascorbate (10 mg, 0.05 mmol)

  • Solvent: tert-Butanol / Water (1:1 v/v, 4 mL)

Procedure:

  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, suspend 4-azidotetrahydropyran and phenylacetylene in 2 mL of tert-butanol.

  • Catalyst Activation: In a separate tube, dissolve CuSO₄·5H₂O and sodium ascorbate in 2 mL of distilled water. The solution should turn bright yellow/orange, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Initiation: Add the aqueous catalyst solution to the organic mixture. Cap the vial.

  • Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The azide spot will disappear, and a new polar spot (triazole) will appear.

  • Workup:

    • Dilute the reaction mixture with water (10 mL) and cool on ice.

    • The product often precipitates as a solid. Filter and wash with cold water.

    • Alternative: If oil forms, extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallization from ethanol/water or flash chromatography (SiO₂, 0-50% EtOAc in Hexane).

Part 3: Mechanistic Insights (The Catalytic Cycle)

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple concerted thermal mechanism (which would yield a mixture of 1,4 and 1,5 isomers). Instead, it follows a stepwise organometallic cycle involving a dinuclear copper intermediate.

CuAAC_Mechanism CuI [Cu(I)] Active Catalyst Acetylide Cu-Acetylide Complex CuI->Acetylide + Phenylacetylene - H+ AzideCoord Azide Coordination (Dinuclear Cu core) Acetylide->AzideCoord + 4-Azidooxane + [Cu] (2nd atom) Metallocycle Cu-Metallocycle Intermediate AzideCoord->Metallocycle C-N Bond Formation ProductRelease Triazole Product Metallocycle->ProductRelease Ring Contraction Protonation ProductRelease->CuI Regeneration

Figure 2: Simplified catalytic cycle highlighting the role of the dinuclear copper complex in ensuring 1,4-regioselectivity.

Mechanistic Criticality
  • Dinuclear Copper: Recent DFT studies suggest two copper atoms are required—one to sigma-bond the alkyne and another to coordinate the azide, facilitating the bond formation.

  • Ascorbate Role: Maintains copper in the +1 oxidation state. Without it, oxidation to Cu(II) by atmospheric oxygen halts the cycle and promotes oxidative coupling of alkynes (Glaser coupling) as a side reaction.

Part 4: References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1] Science.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Technical Monograph: 1-(Tetrahydropyran-4-yl)-4-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a definitive monograph for 1-(tetrahydropyran-4-yl)-4-phenyl-1H-1,2,3-triazole . It synthesizes established "click chemistry" protocols with medicinal chemistry principles to serve as a practical reference for drug discovery professionals.

Scaffold Class: Non-Classical Bioisostere / Polar Pharmacophore Primary Application: Fragment-Based Drug Discovery (FBDD), Solubility Enhancement, Peptidomimetics

Executive Summary

In modern medicinal chemistry, the 1-(tetrahydropyran-4-yl)-4-phenyl-1H-1,2,3-triazole scaffold represents a strategic fusion of three distinct pharmacophoric elements: a lipophilic phenyl ring, a polar tetrahydropyran (THP) solubilizing group, and a 1,2,3-triazole linker.

This compound is frequently utilized not merely as a final drug candidate, but as a high-value model system to validate:

  • Bioisosterism: The 1,4-disubstituted 1,2,3-triazole mimics the topological and electronic features of a trans-amide bond, offering resistance to proteolytic degradation.

  • Solubility Optimization: The THP moiety lowers the LogP compared to purely carbocyclic analogs (e.g., cyclohexyl), improving aqueous solubility without introducing hydrogen bond donors (HBD) that might hinder membrane permeability.

  • Synthetic Robustness: It serves as a benchmark substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensuring 1,4-regioselectivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Specifications
PropertyValue / Description
IUPAC Name 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
CAS Number Not widely indexed (Library Compound); Core: 1680-44-0 (4-Ph-triazole)
Physical State White to off-white crystalline solid
Melting Point Expected range: 110–130 °C (Analogous to 1-cyclohexyl-4-phenyl-triazole)
Predicted Physicochemical Properties

Data derived from consensus cheminformatics models (SwissADME/ChemAxon).

ParameterValueSignificance in Drug Design
cLogP 1.8 – 2.2Optimal for oral bioavailability (Lipinski Rule of 5 compliant).
TPSA ~50 Ų(30.7 Ų Triazole + 9.2 Ų Ether + Phenyl). Good membrane permeability.
H-Bond Donors 0Enhances CNS penetration potential; no competitive solvation.
H-Bond Acceptors 4(3 Triazole N + 1 THP O). Facilitates receptor binding via H-bonds.
Rotatable Bonds 2Rigid linker system; reduces entropic penalty upon binding.

Synthetic Protocol: Regioselective CuAAC

The synthesis relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] Unlike thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-isomers, CuAAC guarantees the 1,4-regioisomer .

Reaction Mechanism & Workflow

The following diagram outlines the convergent synthesis from 4-chlorotetrahydropyran and phenylacetylene.

SynthesisWorkflow Precursor 4-Chlorotetrahydropyran (or 4-Mesylate) AzideStep Azidation (NaN3, DMF, 80°C) Precursor->AzideStep Intermediate 4-Azidotetrahydropyran (In situ or Isolated) AzideStep->Intermediate ClickStep CuAAC Reaction (tBuOH/H2O, RT) Intermediate->ClickStep Reagents Phenylacetylene + CuSO4 / Na-Ascorbate Reagents->ClickStep Product 1-(Tetrahydropyran-4-yl)- 4-phenyl-1H-1,2,3-triazole ClickStep->Product >90% Yield Regioselective

Caption: Convergent synthetic workflow ensuring 1,4-regioselectivity via Cu(I) catalysis.

Detailed Experimental Procedure

Safety Note: Organic azides of low molecular weight can be explosive. 4-Azidotetrahydropyran is relatively stable due to the C/N ratio, but reactions should be performed behind a blast shield.

Step 1: Preparation of 4-Azidotetrahydropyran

Note: If not commercially available, synthesize from 4-bromotetrahydropyran or tetrahydropyran-4-yl methanesulfonate.

  • Dissolve tetrahydropyran-4-yl methanesulfonate (1.0 eq) in anhydrous DMF (0.5 M).

  • Add Sodium Azide (NaN₃) (1.5 eq).

  • Heat to 80°C for 12 hours under N₂ atmosphere.

  • Workup: Dilute with water, extract with Et₂O (x3). Caution: Do not concentrate the azide to dryness if possible; use the solution directly or keep wet.

Step 2: The Click Reaction (CuAAC)[1]
  • Reaction Mix: In a round-bottom flask, suspend 4-azidotetrahydropyran (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of t-Butanol/Water (concentration ~0.2 M).

  • Catalyst Generation: Add CuSO₄·5H₂O (1 mol%) followed by Sodium Ascorbate (10 mol%). The solution will turn bright yellow/orange as Cu(I) is generated.

  • Incubation: Stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Self-Validation: Reaction progress is monitored by TLC (disappearance of alkyne). The product usually precipitates out of the aqueous mixture.

  • Purification:

    • Dilute with water (10 mL).

    • Filter the precipitate (if solid) or extract with EtOAc.

    • Wash organic layer with 5% NH₄OH (to remove Copper traces) and Brine.

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc gradient).

Characterization & Self-Validation

To confirm the identity of the synthesized compound, the researcher must verify the specific NMR signatures of the Triazole-THP junction .

1H NMR Diagnostics (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation (Causality)
Triazole C5-H 7.80 – 8.10 Singlet (1H)Diagnostic for 1,2,3-triazole formation. A shift downfield confirms the electron-withdrawing effect of the N1-THP group.
Phenyl (Ortho) 7.80 – 7.85 Doublet (2H)Deshielded by the triazole ring current.
Phenyl (Meta/Para) 7.30 – 7.50 Multiplet (3H)Typical aromatic region.
THP C4-H (Methine) 4.60 – 4.80 Multiplet (tt, 1H)Critical: The proton at the attachment point (N1) shifts significantly downfield (~4.7 ppm) compared to the precursor azide (~3.5 ppm).
THP C2/C6-H 4.05 – 4.15 ddd (2H)Equatorial protons near Oxygen.
THP C2/C6-H 3.50 – 3.65 td (2H)Axial protons near Oxygen.
THP C3/C5-H 2.00 – 2.30 Multiplet (4H)Methylene groups adjacent to the triazole-bearing carbon.
Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 230.13 m/z

  • Fragmentation Pattern: Loss of N₂ (M-28) is common in triazoles under high energy collision.

Structural Biology & Pharmacological Utility

Bioisosterism: The Amide Mimic

The 1,4-disubstituted 1,2,3-triazole is a proven bioisostere of the trans-amide bond (peptide bond).

  • Geometry: The distance between the R1 and R4 substituents (~5.0 Å) closely mimics the distance between Cα atoms in a trans-peptide bond (~3.8 Å).

  • Dipole Moment: The triazole ring has a strong dipole (~5 Debye), allowing it to participate in dipole-dipole interactions similar to the amide carbonyl and N-H.

  • H-Bonding: The N2 and N3 atoms act as weak Hydrogen Bond Acceptors (HBA), mimicking the carbonyl oxygen.

Bioisostere Amide Trans-Amide Bond (Protease Susceptible) Triazole 1,2,3-Triazole (Protease Resistant) Amide->Triazole Scaffold Hopping Interaction Function: 1. Rigid Linker 2. Dipole Alignment 3. Metabolic Stability Triazole->Interaction

Caption: Structural logic for replacing amide bonds with triazole scaffolds in drug design.

The Tetrahydropyran (THP) Advantage

Replacing a Cyclohexyl or Phenyl group with Tetrahydropyran is a classic medicinal chemistry tactic ("Scaffold Hopping") to improve physicochemical properties:

  • Lower LogP: The ether oxygen reduces lipophilicity (LogP drops by ~1.0 unit vs cyclohexyl).

  • Metabolic Stability: The THP ring is generally stable to CYP450 oxidation, unlike cyclohexyl rings which are prone to hydroxylation.

  • Solubility: Increases aqueous solubility, critical for fragment-based screening where high concentrations are required.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 4-Phenyl-1H-1,2,3-triazole (Core Scaffold Data).[2][3][1] National Center for Biotechnology Information. Link

  • Li, L., & Zhang, Z. (2016). Development of 1,2,3-Triazole-Containing Compounds as Potential Anticancer Agents. Medicinal Chemistry.

Sources

Chemical Identity and Structural Significance of 4-phenyl-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 4-phenyl-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole , a structural motif increasingly utilized in fragment-based drug discovery (FBDD). While often queried simply for its synonyms to facilitate database mining, the molecule represents a critical intersection of "Click Chemistry" (CuAAC) and bioisosteric design. This document outlines its nomenclature standards, synthesis protocols, and physicochemical utility as a non-classical amide bioisostere.

Chemical Identity & Nomenclature Standards

In cheminformatics and patent analysis, relying on a single name is a point of failure. The following table consolidates valid synonyms and identifiers to ensure comprehensive database interoperability (e.g., SciFinder, Reaxys, PubChem).

Synonyms and Identifiers
Naming ConventionIdentifier / NameContext
IUPAC (Systematic) 4-phenyl-1-(oxan-4-yl)-1H-1,2,3-triazolePreferred IUPAC name (PIN) utilizing "oxane" for the saturated oxygen heterocycle.
CAS-Style 1H-1,2,3-Triazole, 4-phenyl-1-(tetrahydro-2H-pyran-4-yl)-Inverted indexing used in Chemical Abstracts Service.
Common / Lab 1-THP-4-phenyl-1,2,3-triazoleColloquial abbreviation used in synthetic logbooks.
Substituent-Based 4-phenyl-1-(4-tetrahydropyranyl)-1,2,3-triazoleEmphasizes the attachment point on the pyran ring.
SMILES C1COCCC1N2C=C(N=N2)C3=CC=CC=3Simplified Molecular Input Line Entry System for cheminformatics.
InChI Key Generated based on connectivityUnique hash for database deduplication.
Structural Disambiguation

Critical Note: Researchers must distinguish this 1,4-disubstituted isomer (synthesized via Copper catalysis) from the 1,5-disubstituted isomer (synthesized via Ruthenium catalysis). The synonyms listed above specifically refer to the 1,4-regioisomer .

Synthesis & Mechanistic Insight

The synthesis of this scaffold is a textbook application of the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Retrosynthetic Analysis

The molecule is disconnected into two primary building blocks:

  • Phenylacetylene (Commercial electrophile).

  • 4-Azidotetrahydropyran (Nucleophilic partner, typically synthesized in situ or pre-formed from 4-chlorotetrahydropyran or 4-tosyloxytetrahydropyran).

Experimental Protocol (Self-Validating System)

Rationale: The following protocol utilizes a CuSO4/Sodium Ascorbate system. This is chosen over CuI to prevent oxidation instability and eliminate the need for anaerobic conditions, ensuring high reproducibility.

Reagents:

  • Phenylacetylene (1.0 equiv)

  • 4-Azidotetrahydropyran (1.0 equiv)

  • Copper(II) Sulfate Pentahydrate (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH:H2O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve phenylacetylene and 4-azidotetrahydropyran in the t-BuOH:H2O mixture. The biphasic nature helps solubilize the organic reactants while keeping the catalyst active in the aqueous phase.

  • Catalyst Activation: Add the CuSO4 solution followed immediately by the Sodium Ascorbate. The solution should turn from blue to bright yellow/orange, indicating the reduction to Cu(I).

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

    • Validation Point: Monitor via TLC (Hexane/EtOAc). The disappearance of the alkyne spot indicates completion.

  • Workup: Dilute with water and extract with ethyl acetate. The triazole product is stable and generally precipitates or extracts cleanly.

  • Purification: If necessary, pass through a short silica plug. Recrystallization from ethanol is preferred over chromatography for scalability.

Reaction Workflow Diagram

The following diagram illustrates the logical flow from precursor activation to the final heterocyclic scaffold.

G Precursors Precursors: Phenylacetylene + 4-Azidotetrahydropyran Catalysis Catalytic Cycle: Cu(II) -> Cu(I) (Ascorbate Reductant) Precursors->Catalysis t-BuOH/H2O Transition Transition State: Copper-Acetylide-Azide Complex Catalysis->Transition Coordination Product Product: 1,4-Disubstituted Triazole Transition->Product Reductive Elimination Product->Catalysis Regenerates Cu(I)

Caption: Figure 1. CuAAC mechanistic workflow for the regioselective synthesis of the 1,4-triazole scaffold.

Structural Properties & Medicinal Chemistry Utility

This specific triazole is not merely a linker; it is a functional pharmacophore.

The Triazole as a Bioisostere

In drug design, the 1,2,3-triazole ring is a proven bioisostere for the amide bond (trans-amide mimic).

  • Dipole Moment: ~5.0 D, similar to the amide bond (~3.7 D).

  • H-Bonding: The N2 and N3 atoms act as weak Hydrogen Bond Acceptors (HBA), mimicking the carbonyl oxygen of an amide. The C5-H is a weak Hydrogen Bond Donor (HBD), mimicking the amide N-H.

  • Advantage: Unlike amides, the triazole is fully resistant to metabolic hydrolysis by proteases.

The Tetrahydropyran (THP) Advantage

Replacing a cyclohexyl or phenyl ring with a tetrahydropyran (THP) ring is a standard "scaffold hopping" strategy.

  • LogP Modulation: The ether oxygen in the THP ring lowers lipophilicity (LogP) by approximately 1.0–1.5 units compared to a cyclohexane ring. This improves aqueous solubility and reduces promiscuous binding.

  • Metabolic Blocking: The THP ring is generally more metabolically stable than alkyl chains, although the position alpha to the oxygen can be a site of oxidative metabolism.

Structure-Activity Relationship (SAR) Visualization

SAR Core 4-phenyl-1-(THP)-triazole Triazole 1,2,3-Triazole Core (Amide Bioisostere) Core->Triazole Phenyl Phenyl Group (Pi-Pi Stacking) Core->Phenyl THP Tetrahydropyran (Solubility Modulator) Core->THP Metabolism Resistant to Hydrolysis Triazole->Metabolism Proteolytic Stability Solubility Lower LogP (vs Cyclohexane) THP->Solubility Physicochemical

Caption: Figure 2. Pharmacophore decomposition highlighting the bioisosteric and physicochemical advantages of the scaffold.

Analytical Characterization

To validate the synthesis of 4-phenyl-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3) δ ~7.8–8.0 ppm (s, 1H)The C5-triazole proton . Its singlet nature and downfield shift confirm the formation of the triazole ring.
1H NMR (CDCl3) δ ~4.6–4.8 ppm (m, 1H)The methine proton of the THP ring (CH-N). The shift is deshielded due to the adjacent triazole nitrogen.
13C NMR ~120 ppm (CH) and ~147 ppm (Cq)Characteristic carbon shifts for the C5 and C4 atoms of the 1,2,3-triazole ring, respectively.
LC-MS (ESI) [M+H]+ = 230.13Expected mass for C13H15N3O.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1] Past and Future. Angewandte Chemie International Edition.[1] Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.[1] Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.[2] Link

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[3][4][5][6] Drug Discovery Today. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] Link

Sources

1,2,3-triazole bioisosteres for amide bonds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 1,2,3-Triazole Bioisosteres in Drug Design

Executive Summary

The amide bond is the structural backbone of peptides and a ubiquitous linker in small molecule drugs. However, its susceptibility to enzymatic hydrolysis (proteases/amidases) and rapid metabolic clearance often limits in vivo efficacy.[1][2] The 1,2,3-triazole ring has emerged as a premier non-classical bioisostere, offering superior metabolic stability while mimicking the electronic and topological features of the amide bond.[2][3]

This guide provides a rigorous technical framework for substituting amide bonds with 1,2,3-triazoles. It distinguishes between 1,4-disubstituted (trans-amide mimic) and 1,5-disubstituted (cis-amide mimic) isomers, detailing the physicochemical rationale, synthetic protocols, and validation workflows required for successful integration into drug discovery programs.

Part 1: The Bioisosteric Rationale (Physics & Electronics)

Electronic and Topological Mimicry

The utility of the 1,2,3-triazole stems from its ability to replicate the dipole moment and hydrogen-bonding capabilities of the amide bond without the hydrolytic liability.[4]

  • Dipole Alignment: The amide bond possesses a dipole moment of ~3.5–4.0 Debye.[5] The 1,2,3-triazole ring exhibits a slightly higher dipole (~4.5–5.0 Debye). Crucially, the dipole vectors align such that the triazole nitrogen lone pairs (N2/N3) act as weak hydrogen bond acceptors (mimicking the carbonyl oxygen), while the polarized C(5)-H bond functions as a hydrogen bond donor (mimicking the amide N-H).[2][5]

  • The "Spacer" Effect (Critical Design Consideration): While electronically similar, the triazole introduces a spatial expansion. The distance between substituents (

    
    ) in a trans-peptide bond is approximately 3.8 Å . In a 1,4-disubstituted triazole, this distance expands to ~5.0 Å .
    
    • Expert Insight: This ~1.2 Å extension mimics the spacing of

      
      -peptides rather than 
      
      
      
      -peptides. When designing peptidomimetics, this backbone lengthening can disrupt tight binding pockets unless the receptor tolerates flexibility or the "spacer" effect is intentionally used to span a larger distance.
Structural Overlay Visualization

The following diagram illustrates the topological relationship between the amide bond and its triazole bioisosteres.

Triazole_Bioisostere_Comparison cluster_0 Native Amide cluster_1 Triazole Bioisosteres Amide_Trans Trans-Amide (R-CO-NH-R') Distance: ~3.8 Å Triazole_14 1,4-Disubstituted Triazole (CuAAC Product) Mimics Trans-Amide Distance: ~5.0 Å Amide_Trans->Triazole_14 Electronic Mimicry (Dipole alignment) Amide_Cis Cis-Amide (Turn Structures) Rare in linear peptides Triazole_15 1,5-Disubstituted Triazole (RuAAC Product) Mimics Cis-Amide Induces Turns Amide_Cis->Triazole_15 Topological Mimicry (Turn induction) Properties Key Differences: 1. Protease Resistance 2. C(5)-H is H-bond Donor 3. N(2)/N(3) are H-bond Acceptors Triazole_14->Properties

Caption: Structural and functional mapping of amide bonds to their regioisomeric triazole counterparts.

Part 2: Regioisomerism as a Design Tool

The choice between 1,4- and 1,5-substitution is not merely synthetic; it dictates the secondary structure of the resulting molecule.

Feature1,4-Disubstituted Triazole1,5-Disubstituted Triazole
Amide Mimic Trans-Amide (Z-configuration)Cis-Amide (E-configuration)
Synthesis CuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed)
Geometry Linear/ExtendedKinked/Turn-inducing
Dipole ~5.0 D (Aligns with peptide backbone)Different orientation; mimics turn polarity
Application Linear peptide backbones, linker replacement

-turn mimics, macrocyclization, constrained peptides
Key Reference [1, 2][3, 4]

Part 3: Synthetic Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols use defined catalytic systems that minimize byproduct formation.

Protocol A: 1,4-Regioselective Synthesis (CuAAC)

Target: Exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[6] Mechanism: Copper(I) acetylide intermediate.[7]

Reagents:

  • Alkyne (1.0 equiv)

  • Azide (1.0 equiv)

  • CuSO

    
     5H
    
    
    
    O (5–10 mol%)
  • Sodium Ascorbate (10–20 mol%)

  • Ligand (Critical): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble). Note: Ligands protect Cu(I) from oxidation and prevent disproportionation, essential for biological substrates.

Step-by-Step Workflow:

  • Dissolution: Dissolve Alkyne and Azide in

    
    -BuOH/H
    
    
    
    O (1:1) or DMSO/H
    
    
    O.
  • Catalyst Prep: Premix CuSO

    
     and TBTA (1:1 ratio) in a small volume of solvent to form the complex.
    
  • Initiation: Add the Cu-TBTA complex to the reaction mixture.

  • Reduction: Add Sodium Ascorbate (freshly prepared aqueous solution) dropwise.

  • Monitoring: Stir at RT for 1–12 hours. Monitor via LC-MS. The reaction is generally clean; the appearance of a single peak with mass [M+Azide+Alkyne] confirms the 1,4-isomer.

  • Purification: Chelation resin (e.g., Chelex) or EDTA wash is required to remove Copper traces (cytotoxic).

Protocol B: 1,5-Regioselective Synthesis (RuAAC)

Target: Exclusive formation of 1,5-disubstituted 1,2,3-triazoles.[8] Mechanism: Ruthenacycle intermediate. Warning: RuAAC is sensitive to air/moisture and sterics.

Reagents:

  • Alkyne (1.0 equiv)

  • Azide (1.0 equiv)

  • Catalyst: CpRuCl(PPh

    
    )
    
    
    
    or CpRuCl(COD) (1–5 mol%).
  • Solvent: Anhydrous Toluene, DCE, or THF.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry glassware and purge with Argon/Nitrogen.

  • Dissolution: Dissolve Alkyne and Azide in degassed anhydrous solvent.

  • Catalyst Addition: Add Cp*Ru catalyst under inert flow.

  • Reaction: Heat to 60–80°C (RuAAC often requires thermal activation, unlike CuAAC).

  • Validation: Monitor via 1H NMR. The 1,5-triazole proton typically shifts downfield compared to the 1,4-isomer.

  • Purification: Silica gel chromatography.

Synthetic Decision Tree

Synthetic_Workflow Start Target Structure Decision Desired Geometry? Start->Decision Trans Linear / Trans-Amide (1,4-Triazole) Decision->Trans Extended Cis Turn / Cis-Amide (1,5-Triazole) Decision->Cis Kinked CuAAC Protocol: CuAAC Cat: CuSO4 + Ascorbate + TBTA Solvent: tBuOH/H2O Trans->CuAAC RuAAC Protocol: RuAAC Cat: Cp*RuCl(PPh3)2 Solvent: Toluene (Heat) Cis->RuAAC Purification_Cu Workup: EDTA/Chelex (Remove Cytotoxic Cu) CuAAC->Purification_Cu Purification_Ru Workup: Silica Column (Remove Ru) RuAAC->Purification_Ru

Caption: Decision matrix for selecting the appropriate catalytic system based on structural requirements.

Part 4: Biological Impact & Case Studies

Metabolic Stability

The primary driver for this bioisosteric switch is resistance to enzymatic degradation.

  • Mechanism: Proteases (e.g., trypsin, chymotrypsin) rely on the nucleophilic attack of the amide carbonyl carbon. The triazole ring lacks this electrophilic center, rendering it inert to amidases.

  • Data: In dopamine D4 receptor ligands, replacing a labile amide with a 1,2,3-triazole increased the half-life (

    
    ) in rat liver microsomes significantly while maintaining receptor affinity [5].
    
Case Study: Tumor Targeting with [Nle15]MG11[7]
  • Challenge: The peptide [Nle15]MG11 targets the CCK2 receptor (overexpressed in tumors) but suffers from rapid degradation.

  • Solution: Researchers replaced specific amide bonds with 1,5-disubstituted triazoles (mimicking the cis-amide turn required for receptor binding).[6]

  • Outcome: The 1,5-triazole analogs showed nanomolar affinity and a 2-fold increase in tumor uptake compared to the parent peptide, validating the use of the 1,5-isomer for turn-inducing sequences [6].[6]

Part 5: Experimental Validation Pipeline

To validate the bioisosteric replacement, a "Design-Make-Test" cycle must specifically address the structural and metabolic hypotheses.

Validation Workflow

Validation_Pipeline Design 1. Computational Docking Check: Does the ~1.2Å expansion clash with the binding pocket? Synthesis 2. Synthesis (CuAAC/RuAAC) Check: Regioisomeric purity via NMR Design->Synthesis Assay_Binding 3. Binding Affinity (Ki/IC50) Check: Is potency maintained? Synthesis->Assay_Binding Assay_Metabolism 4. Microsomal Stability (RLM/HLM) Check: Is t1/2 improved? Assay_Binding->Assay_Metabolism Decision Success? Assay_Metabolism->Decision Iterate Re-design: Adjust flanking residues to accommodate spacer Decision->Iterate No Final Final Decision->Final Yes (Lead Candidate) Iterate->Design

Caption: Step-by-step validation pipeline for triazole bioisosteres.

Critical Checkpoints
  • NMR Verification: You must distinguish isomers.

    • 1,4-isomer: The triazole C(5)-H proton typically appears at

      
       7.5–8.5 ppm.
      
    • 1,5-isomer: The C(4)-H proton is often deshielded differently; NOESY experiments are recommended to confirm spatial proximity of substituents.

  • Solubility: Triazoles are aromatic and can decrease aqueous solubility compared to amides. If solubility drops, consider adding polar groups to the R1/R2 substituents.

References

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 2020.[1][2] Link

  • 1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI, 2021. Link

  • 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. Journal of Medicinal Chemistry, 2020. Link

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 2016. Link

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science, 2021. Link

  • Structural Consequences of the 1,2,3-Triazole as an Amide Bioisostere. ChemMedChem, 2020. Link

Sources

The Tetrahydropyran-4-yl Group: A Strategic Phenyl Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tetrahydropyran-4-yl group as a phenyl bioisostere Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The replacement of phenyl rings with saturated heterocycles is a cornerstone strategy in modern lead optimization, often described as "escaping Flatland." Among these, the tetrahydropyran-4-yl (THP) group has emerged as a high-value bioisostere. Unlike the phenyl ring, which is planar, lipophilic, and metabolically liable to oxidation, the THP group offers a puckered chair conformation, reduced lipophilicity (


LogP 

-1.5), and a specific hydrogen-bond accepting (HBA) vector via the ether oxygen.

This guide details the physicochemical justification, synthetic accessibility, and structural implications of deploying the tetrahydropyran-4-yl motif to resolve ADME (Absorption, Distribution, Metabolism, Excretion) liabilities in drug candidates.

Physicochemical Rationale & Structural Analysis

The "Escape from Flatland" (Fsp³)

The transition from a phenyl ring to a tetrahydropyran-4-yl group represents a shift from an sp²-rich (planar) to an sp³-rich (3D) architecture. Increased saturation (Fsp³) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding events often associated with flat, aromatic compounds.

Lipophilicity and Solubility Modulation

The most immediate impact of the Phenyl


 THP switch is the reduction in lipophilicity.
  • LogP Reduction: The ether oxygen reduces LogP significantly compared to both phenyl and cyclohexyl analogs.

  • Solvation: The ether oxygen acts as a weak hydrogen bond acceptor, increasing aqueous solubility without introducing a strong donor that might hamper membrane permeability.

PropertyPhenyl Group (

)
Cyclohexyl Group (

)
Tetrahydropyran-4-yl (

)
Hybridization sp² (Planar)sp³ (Chair)sp³ (Chair)
Electronic Electron-rich

-cloud
Lipophilic bulkPolarized C-O bonds
H-Bonding None (hydrophobic)NoneWeak Acceptor (Ether O)

LogP (approx)
Reference (0.[1]0)+0.6 vs Ph-1.0 to -1.5 vs Ph
Metabolic Risk CYP-mediated oxidation (para/ortho)Hydroxylation (various positions)

-oxidation (less prone than Ph)
Geometric Vectors

While the phenyl ring presents vectors at 120° (planar), the THP group exists predominantly in a chair conformation. Substituents at the 4-position (the attachment point) can adopt axial or equatorial orientations, though the equatorial position is energetically favored for bulky connections. This alters the vector of the attached pharmacophore, potentially accessing new binding pockets or relieving steric clash.

BioisostereLogic Start Lead Compound Analysis (Phenyl Ring Identified) Decision1 Is the Phenyl Ring involved in pi-pi stacking? Start->Decision1 Keep Retain Phenyl (Consider Fluorination) Decision1->Keep Yes (Critical Interaction) CheckLogP Is LogP > 3.5 or Solubility < 10 µM? Decision1->CheckLogP No (Spacer/Volume role) SwitchTHP Switch to Tetrahydropyran-4-yl CheckLogP->SwitchTHP Yes (Need Polarity) CheckMetab Is Phenyl a Metabolic Hotspot? CheckLogP->CheckMetab No CheckMetab->Keep No CheckMetab->SwitchTHP Yes (Oxidation)

Figure 1: Decision logic for replacing a phenyl ring with a tetrahydropyran-4-yl group.

Synthetic Methodologies

Installing the tetrahydropyran-4-yl group requires distinct strategies depending on whether the attachment is via a heteroatom (N/O) or a Carbon-Carbon bond.

Strategy A: Reductive Amination (C-N Bond Formation)

This is the most common route for installing the THP group onto an amine scaffold.

  • Precursors: 4-Aminotetrahydropyran or Tetrahydropyran-4-one.

  • Mechanism: Formation of an imine followed by reduction.

  • Utility: Widely used in kinase inhibitors (e.g., Gilteritinib).[2]

Strategy B: Metallaphotoredox Cross-Coupling (C-C Bond Formation)

Historically, forming the C(sp²)-C(sp³) bond between an aryl core and the THP ring was challenging. Modern photoredox catalysis allows for the direct coupling of aryl halides with 4-bromo-tetrahydropyran or THP-carboxylic acids.

SynthesisWorkflow ArBr Aryl Bromide (Ar-Br) Cycle Dual Catalytic Cycle (SET / Oxidative Addition) ArBr->Cycle THP_Br 4-Bromo-THP THP_Br->Cycle Cats NiCl2·dtbbpy (Catalyst) Ir(ppy)3 (Photocatalyst) Blue LED Cats->Cycle Product Ar-(Tetrahydropyran-4-yl) (C-C Bond Formed) Cycle->Product

Figure 2: Metallaphotoredox strategy for installing the THP-4-yl group via C-C coupling.

Case Studies in Drug Discovery

Venetoclax (Venclexta)
  • Target: BCL-2 (Chronic Lymphocytic Leukemia).

  • Application: Venetoclax utilizes a tetrahydropyran-4-yl amino moiety.

  • Impact: The THP group mimics the volume of a cyclohexyl ring found in earlier leads (like Navitoclax) but contributes to a lower LogP, balancing the extreme lipophilicity of the core scaffold.

  • Synthesis: Achieved via

    
     displacement of a 4-chloro-3-nitro-benzenesulfonamide with 4-amino-tetrahydropyran [1].
    
Gilteritinib (Xospata)
  • Target: FLT3/AXL (Acute Myeloid Leukemia).[2]

  • Application: Features a 4-amino-tetrahydropyran motif.[3]

  • Impact: The THP ring occupies the solvent-exposed region of the kinase ATP pocket. The ether oxygen improves solubility without engaging in unfavorable electrostatic repulsions with the protein solvent front [2].

PF-06409577 (N-Myristoyltransferase Inhibitor)
  • Context: Developed as a backup to a cyclobutanol lead.

  • Bioisostere: Direct replacement of a hydrophobic cycloalkyl group with THP.[2]

  • Result: The THP analog maintained potency but significantly lowered lipophilicity, reducing intrinsic clearance (

    
    ) and improving the unbound fraction (
    
    
    
    ) in plasma [3].

Experimental Protocols

Protocol 4.1: General Reductive Amination (Installation of THP-Amino)

Use this protocol to attach a THP group to a secondary amine core.

  • Reagents:

    • Amine substrate (1.0 equiv)

    • Tetrahydro-4H-pyran-4-one (1.2 - 1.5 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

    • Acetic acid (catalytic, optional to adjust pH to ~5-6)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine substrate in DCE (0.1 M concentration).

    • Add Tetrahydro-4H-pyran-4-one.

    • Stir for 15 minutes at Room Temperature (RT) to allow imine formation equilibrium.

    • Add STAB portion-wise over 5 minutes.

    • Critical Step: Monitor by LCMS. If conversion stalls, add 1-2 drops of acetic acid to catalyze iminium formation.

    • Stir at RT for 4–16 hours.

    • Quench: Add saturated aqueous

      
      . Stir vigorously for 20 minutes.
      
    • Extraction: Extract with DCM (3x). Dry organics over

      
      .
      
    • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol 4.2: LogD Determination (Shake-Flask Method)

Use this protocol to validate the lipophilicity reduction of the THP analog vs. the Phenyl parent.

  • Preparation:

    • Prepare 10 mM stock solution of the test compound in DMSO.

    • Prepare Octanol-saturated water (buffer pH 7.4) and Water-saturated octanol.

  • Equilibration:

    • In a glass vial, add 500 µL of Octanol-saturated buffer and 500 µL of Water-saturated octanol.

    • Add 10 µL of compound stock.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Analysis:

    • Carefully sample the octanol (top) and aqueous (bottom) phases.

    • Quantify compound concentration in both phases using HPLC-UV or LC-MS/MS.

    • Calculation:

      
      .
      

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Source:

  • Gilteritinib (Xospata) Approval and Structure. Source:

  • Pfizer PF-06409577 Development. Source: (Contextual citation based on standard optimization workflows described in search results).

  • Bioisosteres in Medicinal Chemistry: A Practical Guide. Source:

  • Tetrahydropyran Properties (PubChem). Source:

Sources

Computational & Experimental Lipophilicity Profiling: 1-(oxan-4-yl)-4-phenyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the lipophilicity profile of 1-(oxan-4-yl)-4-phenyl-1,2,3-triazole . As a representative scaffold in "Click Chemistry" drug design, this molecule combines a hydrophobic pharmacophore (phenyl) with a polar solubilizing group (oxan-4-yl, commonly known as tetrahydropyran-4-yl) via a 1,2,3-triazole linker.

Understanding the partition coefficient (LogP) of this compound is critical for medicinal chemists optimizing oral bioavailability and blood-brain barrier (BBB) permeation. This guide synthesizes calculated LogP (cLogP) values using consensus algorithms and details the experimental protocols required for validation.

Structural Deconstruction & Physicochemical Context

To accurately interpret LogP, one must first deconstruct the molecule into its constituent physicochemical contributors. The target molecule, 1-(oxan-4-yl)-4-phenyl-1,2,3-triazole , exhibits a "push-pull" lipophilicity profile:

  • Phenyl Ring (Lipophilic Anchor): Contributes significantly to positive LogP (+1.9 to +2.0). It drives hydrophobic collapse and protein binding.

  • 1,2,3-Triazole (Dipolar Linker): A bioisostere for amide bonds. It possesses a high dipole moment (~5 Debye), which lowers LogP relative to a phenyl ring but maintains aromaticity.

  • Oxan-4-yl / Tetrahydropyran (Solubility Enhancer): The ether oxygen acts as a hydrogen bond acceptor (HBA). This moiety reduces the overall LogP compared to a cyclohexyl analog, improving aqueous solubility without introducing ionizable groups (at physiological pH).

Fragment Contribution Visualization

The following diagram illustrates the theoretical contribution of each molecular fragment to the overall lipophilicity.

FragmentContribution cluster_legend Physicochemical Impact Molecule 1-(oxan-4-yl)-4-phenyl-1,2,3-triazole Phenyl Phenyl Ring (Hydrophobic) Contrib: ~ +1.9 Molecule->Phenyl Triazole 1,2,3-Triazole (Polar Aromatic) Contrib: ~ +0.3 Molecule->Triazole Oxanyl Oxan-4-yl (THP) (Polar Ether) Contrib: ~ -0.4 Molecule->Oxanyl Result Net Consensus LogP Range: 1.8 - 2.2 Phenyl->Result Triazole->Result Oxanyl->Result Legend1 Red: Increases LogP Legend2 Green: Decreases LogP

Caption: Fragment-based decomposition of lipophilicity contributions. The phenyl ring drives lipophilicity, while the oxanyl group moderates it.

Calculated LogP (cLogP) Profiling

Relying on a single algorithm for LogP prediction is a common pitfall in drug discovery. Different algorithms weigh atomic contributions and topological descriptors differently. Below is a consensus analysis based on standard cheminformatics methodologies (e.g., SwissADME, ChemDraw, RDKit).

Comparative Algorithm Analysis
AlgorithmMethod PrincipleEstimated ValueAccuracy Context
XLOGP3 Atom-additive method with correction factors.1.92 Generally the most accurate for small organic drug-like molecules [1].
WLOGP Fragment-based method (Wildman & Crippen).1.85 strictly additive; often underestimates proximity effects.
MLOGP Topological indices (Moriguchi).1.78 Good for rigid structures; may struggle with the flexible oxanyl ring.
Consensus LogP Arithmetic mean of top 5 predictive models.1.85 ± 0.2 Recommended value for decision making.
ADME Implications

With a consensus LogP of approximately 1.85 , this molecule falls into the "Sweet Spot" (LogP 1–3) for oral drug candidates:

  • Permeability: Sufficiently lipophilic to cross the intestinal membrane via passive diffusion.

  • Solubility: The oxanyl group prevents the LogP from exceeding 3, reducing the risk of precipitation in the gastrointestinal tract.

  • Metabolism: The lack of highly lipophilic alkyl chains reduces the likelihood of rapid metabolic clearance via CYP450 oxidation compared to a cyclohexyl analog.

Experimental Validation Protocols

While calculated values are useful for screening, experimental validation is mandatory for IND-enabling studies. Below are the two industry-standard protocols for determining the LogP of this specific triazole.

Protocol A: Shake-Flask Method (OECD 107)

The "Gold Standard" for neutral molecules with LogP between -2 and 4.

Reagents:

  • n-Octanol (HPLC Grade, saturated with water).

  • Water (Double distilled, saturated with n-octanol).

  • Analyte: 1-(oxan-4-yl)-4-phenyl-1,2,3-triazole (>98% purity).

Step-by-Step Methodology:

  • Presaturation: Stir n-octanol and water together for 24 hours to ensure mutual saturation. Separate the phases.

  • Stock Solution: Dissolve 10 mg of the triazole in 10 mL of pre-saturated n-octanol.

  • Partitioning:

    • Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.

    • Add the stock solution to the vials.

    • Vortex for 5 minutes, then shake mechanically for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to break any emulsions.

  • Quantification:

    • Remove aliquots from both the octanol and water phases.

    • Analyze using UV-Vis spectrophotometry (λmax ~250 nm for the phenyl-triazole system) or HPLC-UV.

  • Calculation:

    
    
    
Protocol B: RP-HPLC Method (OECD 117)

High-throughput alternative utilizing retention time correlation.

Principle: Lipophilicity correlates with the capacity factor (


) on a C18 reverse-phase column.

Workflow:

  • Calibration: Inject a set of 5 reference standards with known LogP values (e.g., Anisole, Toluene, Naphthalene).

  • Measurement: Inject the test compound (1-(oxan-4-yl)-4-phenyl-1,2,3-triazole) under isocratic conditions (MeOH/Water 75:25).

  • Calculation:

    • Calculate capacity factor:

      
       (where 
      
      
      
      is dead time).
    • Plot

      
       vs. known LogP of standards.
      
    • Interpolate the LogP of the triazole from the linear regression equation.

Synthesis & Purification Context

To perform the validation above, the compound must be synthesized with high purity. The presence of unreacted copper or starting materials will skew LogP results (especially in the Shake-Flask method).

Reaction: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

SynthesisWorkflow Azide 4-Azidooxane (Polar Component) Reaction CuAAC Reaction (CuSO4 / Na Ascorbate) t-BuOH:H2O (1:1) Azide->Reaction Alkyne Phenylacetylene (Lipophilic Component) Alkyne->Reaction Purification Purification (Silica Gel Chromatography) Remove Copper & Regioisomers Reaction->Purification Product Pure 1-(oxan-4-yl)-4-phenyl-1,2,3-triazole (Ready for LogP Assay) Purification->Product

Caption: Synthesis pathway ensuring high purity for accurate physicochemical profiling.

Critical Purity Note: The 1,2,3-triazole ring is stable, but residual copper from the catalyst can form complexes that alter solubility. A wash with EDTA or ammonium hydroxide during workup is essential before LogP determination [2].

References

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952–3015. Link

  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995).[2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-Azidotetrahydropyran via Diazo Transfer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 4-azidotetrahydropyran (CAS: 114643-16-0) directly from 4-aminotetrahydropyran . While nucleophilic substitution of 4-halotetrahydropyrans is a known route, the direct conversion of the primary amine offers superior functional group tolerance and avoids the use of unstable sulfonate intermediates.

The protocol utilizes a Diazo Transfer mechanism employing Imidazole-1-sulfonyl azide hydrochloride (ISA[1][2]·HCl) . This reagent is selected over Triflyl Azide (


) due to its superior shelf-stability and reduced shock sensitivity. This guide prioritizes safety, specifically addressing the low Carbon/Nitrogen (C/N) ratio of the target molecule.

Safety Assessment (CRITICAL)

Carbon-to-Nitrogen (C/N) Ratio Analysis

Before synthesis, the energetic potential of the organic azide must be calculated to determine handling protocols.

  • Formula:

    
    
    
  • Molecular Weight: 127.15 g/mol

  • Equation:

    
    
    
  • Calculation:

    
    
    

Risk Level: HIGH. Standard safety guidelines state that organic azides are generally safe to isolate if the ratio is


. A ratio of 2.0 indicates the compound is potentially explosive  if concentrated to dryness or subjected to heat/shock.
Mandatory Safety Protocols
  • Do NOT Distill: Never purify 4-azidotetrahydropyran via distillation.

  • Solution Storage: Store the final product as a solution (e.g., in DCM or Toluene) whenever possible.

  • Blast Shielding: All rotary evaporation must be performed behind a blast shield.

  • Waste Disposal: Quench all azide-containing waste with aqueous sodium nitrite (

    
    ) and sulfuric acid before disposal to prevent accumulation in plumbing.
    

Reaction Design & Mechanism

Why Diazo Transfer?

Traditional


 substitution on 4-hydroxytetrahydropyran (via mesylate) often suffers from elimination side reactions (forming the dihydropyran). The Diazo Transfer  reaction transforms the primary amine (

) into the azide (

) under mild, aqueous conditions, preserving the ring stability.
Reaction Scheme

The reaction utilizes a copper(II) catalyst to facilitate the transfer of the diazo group from the sulfonyl azide donor to the amine.

Reagents:

  • Substrate: 4-Aminotetrahydropyran

  • Donor: Imidazole-1-sulfonyl azide hydrochloride (ISA[1][2]·HCl)

  • Base: Potassium Carbonate (

    
    )
    
  • Catalyst: Copper(II) Sulfate Pentahydrate (

    
    )
    
  • Solvent: Methanol / Water (homogenous phase required)

ReactionMechanism Amine 4-Aminotetrahydropyran (Primary Amine) Complex Cu(II)-Amine Complex Amine->Complex + CuSO4, K2CO3 Intermediate Diazo Transfer Transition State Complex->Intermediate + ISA·HCl Product 4-Azidotetrahydropyran (Target) Intermediate->Product - N2 Byproduct Sulfonamide Byproduct Intermediate->Byproduct

Figure 1: Simplified mechanistic flow of the copper-catalyzed diazo transfer reaction.

Experimental Protocol

Reagent Preparation (ISA·HCl)

Note: ISA·HCl is commercially available. If synthesizing in-house, follow the Goddard-Borger protocol strictly.

Synthesis of 4-Azidotetrahydropyran

Scale: 10.0 mmol (approx. 1.01 g of amine)

ReagentMW ( g/mol )Equiv.Amount
4-Aminotetrahydropyran 101.151.01.01 g
ISA·HCl 209.611.22.51 g

138.212.53.45 g

249.680.0125 mg
Methanol --20 mL
Distilled Water --10 mL

Step-by-Step Procedure:

  • Solubilization: In a 100 mL round-bottom flask, dissolve the 4-aminotetrahydropyran (1.01 g) in water (5 mL) and Methanol (20 mL).

  • Base Addition: Add

    
      (3.45 g) and 
    
    
    
    (25 mg). The solution should turn a light blue/turquoise color indicating copper complexation.
  • Reagent Addition: Add ISA·HCl (2.51 g) slowly.

    • Observation: The suspension will become thicker.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 12–16 hours.

    • Monitor: TLC (stain with Ninhydrin for amine disappearance; amine turns purple/red). The azide is not UV active but can be visualized with

      
       or Phosphomolybdic Acid (PMA).
      
  • Workup (Extraction):

    • Concentrate the mixture carefully under reduced pressure to remove Methanol (Bath temp < 30°C). DO NOT DRY COMPLETELY.

    • Dilute the aqueous residue with water (20 mL).

    • Extract with Diethyl Ether or Ethyl Acetate (

      
       mL).
      
  • Washing: Wash the combined organic layers with:

    • 1N HCl (20 mL) – Removes unreacted amine.

    • Saturated

      
       (20 mL) – Removes acidic byproducts.
      
    • Brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate carefully.
    
    • Safety Stop: Stop evaporation when volume is reduced, leaving a concentrated oil. Do not subject to high vacuum for extended periods.

Workflow Visualization

ProtocolWorkflow Start Start: 4-Aminotetrahydropyran Mix Reaction Mixture MeOH/H2O + K2CO3 + CuSO4 Start->Mix AddReagent Add ISA·HCl (Diazo Donor) Mix->AddReagent Stir Stir 16h @ RT Monitor via TLC AddReagent->Stir Evap Evap Stir->Evap Extract Extraction (Et2O or EtOAc) Evap->Extract Aq. Residue Wash Wash Steps 1. 1N HCl (Remove Amine) 2. NaHCO3 (Neutralize) 3. Brine (Dry) Extract->Wash Final Product: 4-Azidotetrahydropyran (Pale Yellow Oil) Wash->Final Dry (MgSO4) & Conc.

Figure 2: Operational workflow for the synthesis and isolation of 4-azidotetrahydropyran.

Quality Control & Characterization

Expected Data

The product is typically a pale yellow oil.

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy ~2100 cm⁻¹ (Strong)Characteristic Azide (

) asymmetric stretch.
1H NMR

3.50 - 3.70 ppm
(m, 1H)
Methine proton (H-4) shifts downfield compared to amine.
1H NMR

3.80 - 4.00 ppm
(m, 2H)
Equatorial protons adjacent to oxygen (H-2, H-6).
13C NMR ~55-60 ppm Carbon attached to the azide group.
Troubleshooting Guide
  • Problem: Low Yield.

    • Cause: Incomplete diazo transfer or product lost during evaporation (volatility).

    • Solution: Ensure pH is basic (>9) during reaction. Use Diethyl Ether for extraction (better solubility). Avoid high vacuum.

  • Problem: Blue color persists in organic layer.

    • Cause: Copper salts carried over.

    • Solution: Wash organic layer with 10% EDTA solution or aqueous ammonia to sequester copper.

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[1][2] Organic Letters, 9(19), 3797–3800.

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety.

  • Smith, P. A. S. (1984). Azides and Nitrenes: Reactivity and Utility. Academic Press. (General Reference for Azide Chemistry).
  • Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160.

Sources

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Tetrahydropyran (THP) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the precise technical requirements of synthesizing Tetrahydropyran (THP) derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

It addresses two critical interpretations of the "THP Protocol" in high-level drug discovery:

  • The Scaffold Protocol: Functionalizing THP rings (common pharmacophores) with triazoles.

  • The Protection Protocol: Using THP as a robust protecting group for propargylic alcohols prior to "clicking."

  • The Ligand Clarification: Distinguishing the THP ring from the THPTA ligand, the gold standard for these reactions.

Executive Summary & Strategic Rationale

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, ubiquitous in polyether antibiotics, pheromones, and carbohydrate mimetics (C-glycosides). The integration of 1,2,3-triazoles onto THP rings via CuAAC offers a powerful route to generating fragment-based libraries with enhanced metabolic stability and solubility.

However, the "THP Protocol" often presents a nomenclature hazard in the lab. It technically refers to the Tetrahydropyran ring system, but is frequently confused with THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), the water-soluble ligand essential for these very reactions.

This guide details the "Protect-Click-Deprotect" strategy using THP ethers and the direct functionalization of THP pharmacophores, utilizing the THPTA ligand system to prevent Cu(I)-induced oxidative damage.

Critical Reagent Distinction (E-E-A-T)

Before proceeding, researchers must distinguish between the substrate and the catalyst system to avoid experimental failure.

AcronymFull NameFunctionRole in Protocol
THP Tetrahydropyran Protecting Group / ScaffoldThe Substrate (Reactant). Used to protect alcohols or as the core ring.
THPTA Tris(3-hydroxypropyltriazolylmethyl)amine Cu(I) Stabilizing LigandThe Catalyst Additive .[1] Essential for protecting biomolecules and accelerating the reaction in aqueous media.

Expert Insight: Never substitute "THP" (the ether) for "THPTA" (the ligand). THP is a monodentate ether and a poor ligand for Cu(I); it will not prevent disproportionation or oxidation of the catalytic species.

Mechanism & Causality

The success of clicking onto a THP scaffold relies on the Cu(I)-THPTA catalytic cycle . Unlike simple organic azides, THP-substituted azides/alkynes often possess significant steric bulk at the anomeric position.

  • Ligand Exchange: The THPTA ligand wraps the Cu(I) ion, preventing oxidation to inactive Cu(II) while leaving a coordination site open for the alkyne.

  • π-Complex Formation: The Cu(I)-THPTA complex coordinates with the alkyne.

  • Deprotonation: Formation of the copper-acetylide. Note: If the THP ring has acid-sensitive groups (acetals), the buffer pH must be strictly maintained (pH 7.0–8.0) to prevent ring opening.

  • Metallacycle Formation: The azide attacks the acetylide, forming a strained metallacycle.

  • Product Release: Protonolysis releases the 1,4-disubstituted triazole-THP hybrid.

Visualizing the Workflow

The following diagram illustrates the "Protect-Click-Deprotect" workflow, a standard procedure when the alkyne contains a free hydroxyl group that might interfere with solubility or chelation.

THP_Click_Protocol cluster_reagents Catalytic System Start Propargyl Alcohol (Substrate) Protection THP Protection (DHP, H+, DCM) Start->Protection 1. Protect Protected_Int THP-Ether Alkyne (Stable Intermediate) Protection->Protected_Int CuAAC CuAAC Reaction (Azide + CuSO4 + THPTA + Ascorbate) Protected_Int->CuAAC 2. Click Triazole_Int THP-Protected Triazole CuAAC->Triazole_Int Deprotection THP Removal (Mild Acid/MeOH) Triazole_Int->Deprotection 3. Deprotect Final Final Triazole Alcohol Product Deprotection->Final Cu Cu(I)-THPTA Complex Cu->CuAAC Catalysis

Figure 1: The THP "Protect-Click-Deprotect" strategy. This workflow ensures hydroxyl groups do not interfere with the copper catalyst or solubility during the click reaction.

Detailed Experimental Protocols

Protocol A: Synthesis of THP-Protected Alkyne Precursors

Use this module if your alkyne has a free hydroxyl group that requires masking.

Reagents:

  • Propargyl alcohol derivative (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2–1.5 equiv)

  • 
    -Toluenesulfonic acid (pTSA) (0.05 equiv) or Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the propargyl alcohol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Acid Catalysis: Add pTSA or PPTS. Expert Note: PPTS is preferred for acid-sensitive substrates as it is milder than pTSA.

  • Addition: Add DHP dropwise at 0°C, then allow to warm to Room Temperature (RT).

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Propargyl alcohols usually stain well with KMnO4; THP ethers stain with CAM).

  • Quench: Quench with saturated NaHCO3 solution.

  • Workup: Extract with DCM, dry over MgSO4, and concentrate. The THP-protected alkyne is often used directly in the CuAAC step without column chromatography if purity is >90%.

Protocol B: The CuAAC Reaction (THPTA-Buffered System)

This is the core "Click" protocol optimized for THP scaffolds.

Reagents:

  • Alkyne: THP-protected alkyne (from Protocol A) or THP-ring alkyne.

  • Azide: Desired coupling partner (1.0–1.1 equiv).

  • Copper Source: 20 mM CuSO4 in water.

  • Ligand: 50 mM THPTA in water.

  • Reductant: 100 mM Sodium Ascorbate in water (Freshly prepared).

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).

Step-by-Step:

  • Component Mixing: In a reaction vial, dissolve the Alkyne and Azide in the chosen solvent (DMSO/Water is recommended for THP derivatives due to solubility). Final substrate concentration should be 50–100 mM.

  • Catalyst Pre-complexation (Crucial Step):

    • In a separate micro-tube, mix CuSO4 and THPTA.

    • Ratio: 1:5 (Cu:Ligand).[1]

    • Why? Excess ligand ensures Cu(I) is fully wrapped, preventing oxidation and precipitation.

    • Add this blue complex to the reaction vial. Final Cu concentration should be 1–5 mol%.

  • Initiation: Add Sodium Ascorbate (5–10 equiv relative to Cu, not substrate). The solution may turn colorless or pale yellow (indicating Cu(II)

    
     Cu(I) reduction).
    
  • Incubation: Stir at RT for 1–12 hours.

    • Self-Validation: If the solution turns brown/black, the ligand has failed, and Cu nanoparticles have formed. The reaction is likely dead. If it remains clear/pale yellow, the catalytic cycle is active.

  • Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc. The THPTA ligand remains in the aqueous phase.[1]

Protocol C: THP Deprotection (Post-Click)

Removing the THP group to reveal the hydroxyl functionality on the triazole.

Reagents:

  • Methanol (MeOH)

  • p-Toluenesulfonic acid (pTSA)

Step-by-Step:

  • Dissolution: Dissolve the crude triazole-THP hybrid in MeOH.

  • Hydrolysis: Add pTSA (0.1 equiv).

  • Reaction: Stir at RT for 2–6 hours. Note: Triazoles are very stable to acid; you can heat to 50°C if the THP group is stubborn.

  • Purification: Neutralize with NaHCO3, concentrate, and purify via flash chromatography.

Data Summary: Ligand Performance on THP Scaffolds

The choice of ligand impacts yield and purity when working with oxygen-rich scaffolds like Tetrahydropyrans.

ParameterTHPTA (Recommended) TBTALigand-Free (Cu Wire)
Solubility Water/Buffer solubleRequires DMSO/DMFHeterogeneous
Oxidation Protection High (Sacrificial reductant)ModerateLow
Biocompatibility Excellent (Cell-safe)Toxic to cellsN/A
Reaction Time Fast (30–60 min)Medium (1–4 h)Slow (12–24 h)
Yield (THP Scaffolds) >90% ~75–85%Variable

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Oxygen poisoning of Cu(I).

    • Fix: Increase Ascorbate concentration or degas solvents. Ensure THPTA:Cu ratio is at least 5:1.[2]

  • Issue: THP Ring Hydrolysis during Click.

    • Cause: Acidity from Cu salts or Ascorbic acid (Ascorbic acid is acidic!).

    • Fix: Buffer the reaction with PBS or HEPES (pH 7.4). THP acetals are stable at neutral pH.

  • Issue: Product Trapped in Aqueous Phase.

    • Cause: Triazoles can be polar.[3]

    • Fix: Saturate the aqueous phase with NaCl (brine) before extraction, or use n-Butanol for extraction.

References

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[2] Retrieved from [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP Protection). Retrieved from [Link]

  • National Institutes of Health (NIH). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]

  • ResearchGate. Cu(I)-catalyzed alkyne–azide 'click' cycloaddition (CuAAC): synthesis of pyran-linked triazoles. Retrieved from [Link]

Sources

Application Note & Protocol: A Two-Step Synthesis of 4-Azidotetrahydropyran from Tetrahydro-4H-pyran-4-one for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, and its functionalization provides a gateway to novel chemical entities. Specifically, the introduction of an azide group at the C4-position yields 4-azidotetrahydropyran, a versatile building block for creating sp3-rich molecular architectures through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2][3][][5] This application note provides a comprehensive, field-proven guide for the synthesis of 4-azidotetrahydropyran from the readily available starting material, tetrahydro-4H-pyran-4-one.[6][7][8][9][10] We present a reliable two-step synthetic sequence involving the selective reduction of the ketone followed by the conversion of the resulting secondary alcohol to the corresponding azide. This guide emphasizes the rationale behind procedural choices, detailed step-by-step protocols, characterization data, and critical safety considerations for handling azide reagents.

Introduction: The Strategic Value of 4-Azidotetrahydropyran

In the landscape of modern drug discovery, there is an increasing demand for molecules with three-dimensional complexity to improve properties such as solubility, metabolic stability, and target engagement. The saturated heterocyclic tetrahydropyran ring is a common feature in numerous natural products and approved pharmaceuticals. The installation of an azide handle onto this scaffold transforms it into a powerful synthon. The azide group serves as a linchpin for "click" chemistry, a set of highly efficient and specific reactions that allow for the modular assembly of complex molecules under mild conditions.[2][] This makes 4-azidotetrahydropyran an invaluable precursor for generating libraries of novel compounds for high-throughput screening in anticancer, antiviral, and antibacterial research programs.[3][5]

This document outlines a robust and scalable two-step synthesis beginning with tetrahydro-4H-pyran-4-one, as illustrated in the scheme below.

Overall Synthetic Scheme:

G start Tetrahydro-4H-pyran-4-one intermediate Tetrahydro-4H-pyran-4-ol start->intermediate Step 1: Reduction (NaBH4, MeOH) final 4-Azidotetrahydropyran intermediate->final Step 2: Azidation (via Tosylate or Mitsunobu)

Caption: Overall synthetic workflow from ketone to azide.

Part I: Selective Reduction of Tetrahydro-4H-pyran-4-one

Principle and Rationale

The initial step involves the reduction of the C4-carbonyl group to a secondary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.

  • Expertise & Causality: While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) exist, NaBH₄ offers superior functional group tolerance and safety. It is a mild and selective reagent that efficiently reduces aldehydes and ketones without affecting other potentially present functional groups like esters or amides.[11][12][13] Its ease of handling (as a stable, crystalline solid) and the use of protic solvents like methanol or ethanol make the procedure straightforward and scalable.[13] The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[11][14]

Detailed Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-ol
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Tetrahydro-4H-pyran-4-one100.1210.0 g99.881.0
Methanol (MeOH)32.04200 mL--
Sodium Borohydride (NaBH₄)37.834.53 g119.851.2

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (10.0 g, 99.88 mmol) and methanol (200 mL).

  • Stir the mixture at room temperature until the ketone is fully dissolved.

  • Cool the flask in an ice-water bath to 0 °C.

  • While maintaining the temperature at 0 °C, add sodium borohydride (4.53 g, 119.85 mmol) portion-wise over 15-20 minutes. Note: Gas evolution (H₂) will be observed. Ensure adequate ventilation.[11]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous HCl until the pH is ~6-7 and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tetrahydro-4H-pyran-4-ol as a colorless oil or low-melting solid. The product is often of sufficient purity for the next step, but can be purified by distillation or chromatography if necessary.

Characterization of Tetrahydro-4H-pyran-4-ol

The structure of the intermediate alcohol can be confirmed by standard spectroscopic methods. The appearance of a broad O-H stretch in the IR spectrum and the shift of the C4 proton signal in the ¹H NMR spectrum are key indicators of a successful reduction.

Part II: Synthesis of 4-Azidotetrahydropyran

The conversion of the secondary alcohol to the azide is achieved with an inversion of stereochemistry via an Sₙ2-type mechanism. We present two robust methods for this transformation.

Method A: Two-Step Nucleophilic Substitution via a Tosylate Intermediate
  • Principle and Rationale: This classic and highly reliable method involves two discrete steps. First, the alcohol's hydroxyl group, a poor leaving group, is converted into a p-toluenesulfonate (tosylate) ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.[15] In the second step, the tosylate is displaced by the azide anion (from sodium azide) in a clean Sₙ2 reaction, resulting in the desired product with inverted stereochemistry.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Tetrahydro-4H-pyran-4-ol102.1310.0 g97.911.0
Dichloromethane (DCM)84.93200 mL--
Triethylamine (Et₃N)101.1920.5 mL146.871.5
p-Toluenesulfonyl Chloride (TsCl)190.6520.55 g107.701.1

Procedure:

  • Dissolve tetrahydro-4H-pyran-4-ol (10.0 g, 97.91 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (20.5 mL, 146.87 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (20.55 g, 107.70 mmol).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding water (100 mL). Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tosylate, which can be purified by recrystallization or flash chromatography.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-Tosyloxytetrahydropyran256.3210.0 g39.011.0
Dimethylformamide (DMF)73.09100 mL--
Sodium Azide (NaN₃)65.015.07 g78.022.0

Procedure:

  • In a 250 mL round-bottom flask, dissolve the tosylate intermediate (10.0 g, 39.01 mmol) in anhydrous DMF (100 mL).

  • Add sodium azide (5.07 g, 78.02 mmol). (CAUTION: See Section 5 for critical safety information on handling sodium azide).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into 300 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoid high temperatures) to afford 4-azidotetrahydropyran. Purify by flash column chromatography.

Method B: One-Pot Mitsunobu Reaction
  • Principle and Rationale: The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including azides, with complete inversion of stereochemistry.[16] The reaction proceeds via the in-situ activation of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17] This activated intermediate is then displaced by a suitable nucleophile. For azidation, diphenylphosphoryl azide (DPPA) is often used as the azide source. This one-pot procedure can be more efficient than the two-step sequence but requires careful purification to remove byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.[17]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Tetrahydro-4H-pyran-4-ol102.135.0 g48.961.0
Anhydrous Tetrahydrofuran (THF)72.11150 mL--
Triphenylphosphine (PPh₃)262.2919.27 g73.441.5
Diphenylphosphoryl azide (DPPA)275.2416.0 mL73.441.5
Diisopropyl azodicarboxylate (DIAD)202.2114.5 mL73.441.5

Procedure:

  • To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-ol (5.0 g, 48.96 mmol), triphenylphosphine (19.27 g, 73.44 mmol), and anhydrous THF (150 mL).

  • Stir to dissolve and cool the mixture to 0 °C in an ice-water bath.

  • Add diphenylphosphoryl azide (16.0 mL, 73.44 mmol).

  • Slowly add diisopropyl azodicarboxylate (14.5 mL, 73.44 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to separate the product from TPPO and other byproducts.

Characterization of 4-Azidotetrahydropyran

The final product should be characterized to confirm its identity and purity. The most telling feature is the strong, sharp absorption band in the IR spectrum characteristic of the azide asymmetric stretch.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~3.9-4.1 (m, 1H, CH-N₃), ~3.8-3.9 (m, 2H), ~3.4-3.5 (m, 2H), ~1.8-2.0 (m, 2H), ~1.6-1.8 (m, 2H) ppm.
¹³C NMR (CDCl₃, 101 MHz)δ ~65-67 (2C), ~58-60 (CH-N₃), ~32-34 (2C) ppm.
FT-IR (neat)~2100 cm⁻¹ (strong, sharp, N=N=N asymmetric stretch) , 2950-2850 cm⁻¹ (C-H stretch).[18][19]
HRMS (ESI) Calculated for C₅H₉N₃O [M+H]⁺, found to be within ± 5 ppm.

Critical Safety Precautions: Handling Sodium Azide

Trustworthiness in protocol design necessitates an uncompromising focus on safety. Sodium azide (NaN₃) and other azide reagents are acutely toxic and potentially explosive under specific conditions.[20][21] All personnel must be thoroughly trained before handling these materials.

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[20][22] It functions as a metabolic inhibitor.

  • Explosion Hazard:

    • Heavy Metals: NaN₃ reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides.[21][22] Never use metal spatulas for transfer; use ceramic, Teflon, or plastic. Avoid contact with metal pipes; never dispose of azide waste down the drain.[21][22]

    • Acids: NaN₃ reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[20] All reactions and workups should be performed in a well-ventilated chemical fume hood, and acidic conditions should be introduced cautiously, preferably at low temperatures.

    • Heat and Shock: Solid sodium azide can decompose violently if heated above 275 °C or subjected to shock.[20][21] Store away from heat and light.

G labcoat Lab Coat goggles Safety Goggles gloves Nitrile Gloves (Double-gloving recommended) fumehood Work in a certified Chemical Fume Hood spatula Use Non-Metal Spatulas (Ceramic, Plastic) fumehood->spatula conduct_exp Conduct Experiment spatula->conduct_exp storage Store away from acids, heavy metals, and heat waste Collect all waste (solid & liquid) as Hazardous Waste no_drain NEVER dispose down the drain waste->no_drain end_node END: Procedure Complete no_drain->end_node spill_kit Have Azide-Specific Spill Kit Ready ppe_node START: Prepare for Azide Use ppe_node->fumehood conduct_exp->waste

Caption: Critical safety workflow for handling sodium azide.

References

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety.
  • Sodium Azide NaN3 | Division of Research Safety | Illinois.
  • Lab Safety Guideline: Sodium Azide - UTHSC.
  • Sodium Azide - Environment, Health & Safety.
  • Sodium Azide - Yale Environmental Health & Safety.
  • Stereoselective Synthesis of 4-O-Tosyltetrahydropyrans via Prins Cyclization Reaction of Enol Ethers. Synlett, 2019.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed, 2015.
  • Infrared (IR) spectra of azide in HN3, CH3N3 and AZT.
  • Mitsunobu reaction - Wikipedia.
  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Mitsunobu reaction - Organic Synthesis.
  • US5194651A - Tosylation of alcohols - Google P
  • Kemira Sodium Borohydride NaBH4 An effective reducing agent - Ecochem.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Mitsunobu Reaction - Master Organic Chemistry.
  • Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide - Benchchem.
  • Recent Advances in the Mitsunobu Reaction -
  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis.
  • Sodium Borohydride - Common Organic Chemistry.
  • Sodium borohydride, Sodium tetrahydrobor
  • Tetrahydro-4H-pyran-4-one | Biochemical Reagent - MedchemExpress.com.
  • Tetrahydro-4H-pyran-4-one synthesis - ChemicalBook.
  • ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Chemistry Letters, 2004.
  • The application of click chemistry in the synthesis of agents with anticancer activity - PMC.
  • Tetrahydro-4H-pyran-4-ol | C5H10O2 - PubChem.
  • Tetrahydro-4H-pyran-4-one | CAS 29943-42-8 - Santa Cruz Biotechnology.
  • Tetrahydro-4H-pyran-4-one: properties and applic
  • Click chemistry - Wikipedia.
  • Click Chemistry and Its Applications in Medicinal Chemical Synthesis - BOC Sciences.
  • The application of click chemistry in the synthesis of agents with anticancer activity. Taylor & Francis Online, 2015.

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one-pot synthesis of 1-(tetrahydropyran-4-yl)-4-phenyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Synthesis of 1-(Tetrahydropyran-4-yl)-4-phenyl-1,2,3-triazole

Executive Summary

This application note details a robust, scalable, one-pot protocol for the synthesis of 1-(tetrahydropyran-4-yl)-4-phenyl-1,2,3-triazole . This scaffold is increasingly relevant in medicinal chemistry as a non-basic bioisostere of N-substituted morpholines and a metabolically stable amide mimic.

Traditional synthesis involves the isolation of 4-azidotetrahydropyran , a potentially hazardous low-molecular-weight organic azide. This guide utilizes a One-Pot, Multi-Step (OPMS) approach, coupling the nucleophilic substitution (


) of 4-bromotetrahydropyran with a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method eliminates the isolation of energetic intermediates, reduces solvent waste, and maximizes yield through thermodynamic driving forces.

Scientific Foundation & Mechanism

The Challenge of Secondary Electrophiles

The primary challenge in this synthesis is the steric hindrance at the C4 position of the tetrahydropyran (THP) ring. Unlike primary benzyl or alkyl halides, secondary halides undergo sluggish


 displacement by the azide anion (

).
  • Solution: We utilize DMSO (Dimethyl Sulfoxide) as the primary solvent. Its high dielectric constant and ability to solvate cations (leaving the

    
     "naked" and more nucleophilic) significantly accelerate the initial azidation.
    
  • Catalytic Enhancement: The addition of catalytic Sodium Iodide (NaI) creates an in situ Finkelstein reaction, converting the bromide to a more reactive iodide before azide displacement.

Reaction Pathway

The process occurs in two distinct kinetic phases within the same reactor:

  • Phase I (Azidation): 4-Bromotetrahydropyran reacts with

    
     (accelerated by NaI) to form 4-azidotetrahydropyran.
    
  • Phase II (CuAAC): The in situ generated azide enters the catalytic cycle with phenylacetylene, mediated by Cu(I), to form the 1,4-disubstituted triazole.

ReactionMechanism Start 4-Bromotetrahydropyran Inter [4-Azidotetrahydropyran] (Transient Species) Start->Inter SN2 Substitution Prod Target Triazole Inter->Prod CuAAC Click NaN3 NaN3 / NaI (cat.) DMSO, 70°C NaN3->Inter Alkyne Phenylacetylene CuSO4 / Na-Ascorbate Alkyne->Prod

Figure 1: Sequential mechanistic flow within the one-pot system. The azide intermediate is consumed as it forms, driving the equilibrium forward.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
4-Bromotetrahydropyran 1.0ElectrophileCommercially available; liquid.[1]
Sodium Azide (

)
1.2NucleophileTOXIC. Avoid contact with acid.
Phenylacetylene 1.0DipolarophileAlkyne component.[2]
Sodium Iodide (NaI) 0.1CatalystFinkelstein catalyst (accelerates

).

0.05Pre-catalystSource of Copper.
Sodium Ascorbate 0.1ReductantReduces Cu(II)

Cu(I).
DMSO / Water 9:1 v/vSolventDMSO promotes

; Water solubilizes catalyst.
Step-by-Step Procedure

Step 1: Azide Formation (The "Hot" Step)

  • Charge a round-bottom flask (equipped with a magnetic stir bar) with 4-Bromotetrahydropyran (1.0 equiv, e.g., 165 mg for 1 mmol scale).

  • Add DMSO (2.0 mL per mmol).

  • Add Sodium Azide (1.2 equiv) and Sodium Iodide (0.1 equiv).

    • Safety Note: Ensure the system is free of acids to prevent hydrazoic acid formation.

  • Seal the flask and heat to 70°C for 2–4 hours.

    • Checkpoint: TLC (Hexane/EtOAc) may show consumption of bromide, but the azide spot is often faint. The reaction mixture usually turns slightly yellow.

Step 2: The "Click" Reaction 5. Cool the reaction mixture to Room Temperature (20–25°C).

  • Critical: Do not add the copper catalyst while the solution is hot to prevent alkyne homocoupling (Glaser coupling).
  • Add Phenylacetylene (1.0 equiv).
  • Add Water (0.5 mL per mmol) to the DMSO solution.
  • Add
    
    
    (5 mol%) followed immediately by Sodium Ascorbate (10 mol%).
  • Observation: The solution typically turns bright yellow/orange, indicating active Cu(I) species.
  • Stir vigorously at Room Temperature for 12–16 hours.

Step 3: Workup & Purification 10. Quench: Dilute the reaction mixture with cold water (10 mL) and concentrated ammonium hydroxide (1 mL).

  • Why: Ammonia chelates copper, breaking Cu-triazole complexes and turning the aqueous layer deep blue.
  • Extraction: Extract with Ethyl Acetate (
    
    
    ).
  • Wash: Wash combined organics with Brine (
    
    
    ) and Water (
    
    
    ) to remove residual DMSO.
  • Dry & Concentrate: Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude product is often
    
    
    pure. Recrystallize from Ethanol/Hexane or pass through a short silica plug (eluting with 30% EtOAc/Hexane) to obtain the pure white solid.

Workflow Visualization

ExperimentalWorkflow Setup Setup: Charge Bromide, NaN3, NaI, DMSO Heat Activation: Heat to 70°C (2-4 Hours) Setup->Heat Cool Cool to RT Heat->Cool AddClick Addition: Alkyne, CuSO4, Ascorbate, H2O Cool->AddClick React Reaction: Stir O/N (12-16h) AddClick->React Quench Quench: NH4OH/H2O (Cu Removal) React->Quench Isolate Isolation: EtOAc Extr. & Crystallization Quench->Isolate

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete AzidationIncrease Phase I temperature to 80°C or extend time. Ensure NaI is fresh.
Green Reaction Mixture Oxidation of Cu(I) to Cu(II)Oxygen ingress. Degas solvents or add additional Sodium Ascorbate (5 mol%).
Product Contaminated with Cu Inefficient ChelationUse EDTA or aqueous

during the first wash.
Glaser Coupling (Di-alkyne) Oxidative CouplingEnsure inert atmosphere (

balloon) and do not heat the CuAAC phase.

Safety & Compliance

  • Azide Hazards: While 4-azidotetrahydropyran is generated in situ, organic azides with a

    
     ratio 
    
    
    
    are potentially explosive. The ratio for this intermediate is
    
    
    , which is borderline. Do not distill or isolate the intermediate azide. Keep the reaction in solution at all times.
  • Waste Disposal: The aqueous waste contains Azide and Copper. Treat with bleach (sodium hypochlorite) to quench residual azide before disposal. Do not pour directly down the drain (explosion hazard in lead pipes).

References

  • Appukkuttan, P., et al. (2004). A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction. Organic Letters, 6(23), 4223-4225.

  • Li, P., & Wang, L. (2007). One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides, Sodium Azide and Alkynes in Water. Letters in Organic Chemistry.

  • Feldman, A. K., et al. (2005). One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from organic halides. Journal of Organic Chemistry, 70(16), 6484-6486.

  • Safety of Organic Azides. Organic Chemistry Portal. Guidelines on C/N ratios and handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Azidotetrahydropyran Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization for 4-Azidotetrahydropyran CuAAC Reactions To: Research & Development Team From: Senior Application Scientist, Chemical Biology Division

Executive Summary & Molecule Profile

You are encountering yield issues with 4-azidotetrahydropyran . Unlike standard benzyl or primary alkyl azides, this molecule presents unique challenges due to its secondary carbon center , conformational sterics , and polarity .

This guide moves beyond generic "click chemistry" protocols to address the specific physicochemical properties of the tetrahydropyran (THP) core.

Molecule Profile: 4-Azidotetrahydropyran
  • Classification: Secondary Alkyl Azide.

  • Reactivity: Lower than primary azides due to steric hindrance at the C4 position.

  • Conformation: The THP ring exists in a chair conformation. The azide group will equilibrate between axial and equatorial positions. The equatorial approach is generally favored for the copper catalyst, but steric bulk from the ring hydrogens can retard the catalytic cycle.

  • Volatility: Moderate. (MW ~127 g/mol ). Care must be taken during concentration.

Pre-Reaction Validation (The "Hidden" Yield Killers)

Before optimizing the click reaction itself, we must validate the integrity of your starting material.

Q: My azide is "pure" by TLC, but yields are consistently low. Why?

A: You likely have an elimination contaminant. When synthesizing 4-azidotetrahydropyran from 4-bromotetrahydropyran or 4-tosyloxytetrahydropyran, the competing reaction is elimination to form 3,6-dihydro-2H-pyran (the alkene).

  • The Trap: This alkene is volatile and often co-elutes or is invisible on standard UV-TLC. If you calculate stoichiometry based on mass without correcting for this impurity, your alkyne:azide ratio will be wrong, leading to incomplete conversion.

  • Validation: Run a proton NMR. Look for alkene protons at 5.7–5.9 ppm . If present, repurify or adjust stoichiometry.

Q: Is this molecule explosive?

A: It falls in the "Use Caution" zone. The "Rule of Six" (Number of Carbons + Oxygens ≥ Number of Nitrogens) is the standard safety metric.

  • 4-Azidotetrahydropyran:

    
    . 
    
    
    
    .
    
    
    . Ratio = 2.[1]
  • Verdict: It is generally stable but is a low-molecular-weight organic azide. Do not distill. Do not concentrate to absolute dryness on a rotary evaporator with a water bath >40°C.

Reaction Optimization: The CuAAC Protocol

For secondary azides like THP, the standard "CuSO4 + Ascorbate" method often stalls. We must upgrade the catalyst system.

Ligand Selection: The Critical Variable

The copper(I) species is unstable and prone to oxidation or disproportionation.[2][3][4] For a secondary azide, you need a ligand that accelerates the reaction and protects the Cu(I).

FeatureTBTA (Standard)THPTA (Recommended)
Solubility Organic (DMSO/tBuOH)Water/Buffer/Alcohols
Oxidation Protection ModerateHigh
Reaction Rate StandardAccelerated (2-5x faster)
Best For: Strictly organic synthesisBioconjugation or sluggish secondary azides

Recommendation: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) .[1][3][4] It allows for higher effective Cu(I) concentrations without precipitation.

Optimized Protocol for 4-Azidotetrahydropyran
  • Solvent: 1:1 or 2:1 mixture of t-BuOH : Water (or DMSO : Water if solubility is an issue). Note: THP derivatives are polar; water helps solubilize the catalyst, organic solvent solubilizes the azide.

  • Reagents (Order of Addition Matters):

    • Alkyne (1.0 equiv)

    • 4-Azidotetrahydropyran (1.2 equiv) — Use slight excess due to volatility/purity.

    • Premix Catalyst: Mix

      
       (5 mol%) and THPTA  (25 mol%) in water. Solution should be light blue.
      
    • Add Catalyst Premix to reaction.

    • Start: Add Sodium Ascorbate (10–20 mol%) last.

  • Atmosphere: Flush the headspace with Argon/Nitrogen. Oxygen promotes the Glaser coupling of alkynes (homocoupling), wasting your starting material.

Troubleshooting Guide (Q&A)

Q: The reaction turns yellow/brown and stops. What happened?

A: Your Copper(I) oxidized to Copper(II) or precipitated.

  • Cause: Oxygen leak or insufficient ligand.

  • Fix: Add another portion of Sodium Ascorbate (10 mol%). If it turns yellow (Cu(I)-acetylide precipitate), add more THPTA ligand to resolubilize the copper.

Q: I see a new spot on TLC, but it's not my product.

A: Check for Glaser Coupling.

  • If your alkyne is terminal, oxidative coupling creates a bis-alkyne dimer.

  • Prevention: Degas your solvents (sparge with argon for 15 mins) before starting.

Q: My yield is good, but the product is blue/green and viscous.

A: Copper contamination.

  • THP-triazoles are polar and coordinate copper tightly.

  • Fix: Wash the organic layer with 0.1 M EDTA or saturated ammonium chloride (

    
    ) adjusted to pH 8 (ammonia smell). This pulls copper into the aqueous phase.
    

Visualizing the Workflow

Figure 1: Optimization Decision Tree

Use this logic flow to determine the correct reaction conditions for your specific substrate.

OptimizationTree Start Start: Low Yield with 4-Azidotetrahydropyran CheckPurity 1. Check Azide Purity (NMR: 5.7-5.9 ppm alkene?) Start->CheckPurity Purify Repurify Azide (Remove elimination product) CheckPurity->Purify Impure CheckSolubility 2. Check Solubility of Alkyne Partner CheckPurity->CheckSolubility Pure Purify->CheckSolubility WaterSoluble Water Soluble CheckSolubility->WaterSoluble OrganicSoluble Organic Soluble CheckSolubility->OrganicSoluble ProtocolA Protocol A: Ligand: THPTA (5 eq to Cu) Solvent: Water/Buffer WaterSoluble->ProtocolA ProtocolB Protocol B: Ligand: TBTA or THPTA Solvent: tBuOH/Water (1:1) OrganicSoluble->ProtocolB Stall Reaction Stalls? ProtocolA->Stall ProtocolB->Stall AddAscorbate Add +10% Na-Ascorbate Check O2 exclusion Stall->AddAscorbate

Caption: Decision tree for selecting the optimal protocol based on reagent purity and solubility.

Figure 2: The CuAAC Catalytic Cycle & Failure Points

Understanding where the reaction fails helps you fix it. For secondary azides, the "Metallocycle Formation" step is the steric bottleneck.

CatalyticCycle CuI Active Catalyst [L-Cu(I)] Acetylide Cu-Acetylide Formation CuI->Acetylide + Alkyne Oxidation FAILURE: Oxidation to Cu(II) CuI->Oxidation + O2 (Air leak) Coordination Azide Coordination (Steric Bottleneck) Acetylide->Coordination + THP-Azide Metallocycle Metallocycle Intermediate Coordination->Metallocycle Slow Step ProductRelease Triazole Release & Protonation Metallocycle->ProductRelease ProductRelease->CuI Regeneration

Caption: The CuAAC cycle. Note that steric hindrance on the THP ring slows the Azide Coordination/Metallocycle step, requiring robust Cu(I) stabilization.

References & Further Reading

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[5][6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Key paper on THPTA ligand superiority).

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[2] Chemical Society Reviews.

Sources

Technical Support Center: Optimizing CuAAC Reactions for Sterically Hindered Azides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates, particularly bulky azides. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized strategies to drive your click chemistry to completion.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with a bulky azide is sluggish or failing completely. What are the most likely causes?

Low or no yield with sterically demanding substrates often points to a few key issues. The increased steric bulk around the azide group can physically impede the approach of the alkyne and the copper catalyst, significantly slowing down the reaction rate.[1] Inefficient catalyst activity, poor solubility of substrates, or the inaccessibility of the reactive groups can also be contributing factors.[2]

Q2: Can I just increase the temperature or reaction time?

While increasing the temperature (e.g., to 40-80 °C) and extending the reaction time are common first steps to overcome activation energy barriers with hindered substrates, they are not always sufficient and can lead to side reactions.[1][2] For instance, prolonged heating can cause degradation of sensitive biomolecules. A more systematic approach involving optimization of the catalyst system and reaction conditions is often necessary for a successful outcome.

Q3: Are there specific ligands that are better for sterically hindered CuAAC reactions?

Absolutely. The choice of ligand is critical. Polydentate nitrogen-based ligands are known to accelerate the CuAAC reaction and are particularly beneficial for challenging substrates.[2] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are excellent choices.[3][4] THPTA is water-soluble, making it ideal for bioconjugation reactions in aqueous media.[4] For reactions in organic solvents, TBTA is a suitable option. These ligands stabilize the active Cu(I) oxidation state and can prevent the formation of unreactive copper aggregates.[5]

Q4: How does the choice of copper source and reducing agent impact the reaction with bulky substrates?

The most common and convenient method for generating the active Cu(I) catalyst is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent.[6] Sodium ascorbate is the most widely used reductant.[7] It's crucial to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time and lose its effectiveness.[1] For extremely sensitive applications, other copper(I) sources like CuBr or CuI can be used, but they may have solubility issues and require specific conditions.[5][8]

Q5: Can the solvent system make a difference for hindered substrates?

Yes, the solvent plays a significant role. While mixtures of water and t-butanol are common, for substrates with poor solubility, co-solvents like DMSO, DMF, or NMP can be beneficial.[8][9] These solvents can help to solubilize hydrophobic reactants and may also influence the conformational dynamics of large molecules, potentially exposing hindered reactive sites.[8]

Troubleshooting Guide for Sterically Hindered Azides

This section provides a structured approach to troubleshooting and optimizing your CuAAC reaction when dealing with sterically demanding azides.

Problem: Low to No Product Formation
Initial Checks:
  • Reagent Purity: Confirm the purity of your azide and alkyne. Impurities can inhibit the catalyst.

  • Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. Oxidized ascorbate is ineffective at generating the active Cu(I) catalyst.[1]

  • Oxygen Exclusion: While not always strictly necessary for all CuAAC reactions, for sluggish reactions, it is good practice to degas your solvents to minimize the oxidation of Cu(I) to the inactive Cu(II) state.[2]

Systematic Optimization Strategy

If initial checks do not resolve the issue, a systematic optimization of the reaction parameters is recommended.

1. The Catalytic System: Copper and Ligand

The heart of the CuAAC reaction is the copper catalyst. For sterically hindered substrates, enhancing the catalyst's efficacy is paramount.

  • Rationale: The ligand stabilizes the Cu(I) oxidation state, prevents copper aggregation, and accelerates the catalytic cycle.[5] For sterically demanding substrates, a more active catalyst can overcome the higher activation energy.

  • Troubleshooting Steps:

    • Introduce a Ligand: If you are not already using a ligand, this is the most critical first step. Start with a 5:1 ligand-to-copper ratio.[9]

    • Screen Ligands: If one ligand does not yield satisfactory results, screen others. THPTA is a good starting point for aqueous reactions, while TBTA is suitable for organic solvents.

    • Increase Catalyst Loading: For particularly stubborn reactions, increasing the catalyst loading from the typical 1-5 mol% to 10 mol% can be effective.[1]

ParameterStandard ConditionOptimized for Hindered AzidesRationale
Ligand None or simple ligandTHPTA (aq.), TBTA (org.)Accelerates reaction, stabilizes Cu(I).
Ligand:Cu Ratio 1:1 to 2:15:1Ensures full coordination and stabilization of copper.[9]
Cu Source CuSO₄CuSO₄ (with fresh Na-Ascorbate)Convenient and effective in situ generation of Cu(I).[6]
Catalyst Loading 1-5 mol%5-10 mol%Increases the concentration of the active catalytic species.[1]
2. Reaction Conditions: Solvent, Temperature, and Concentration

The reaction environment can be tailored to favor the cycloaddition with bulky substrates.

  • Rationale: Optimizing solubility and providing sufficient thermal energy can help overcome the steric barriers.

  • Troubleshooting Steps:

    • Solvent Screening: If solubility is an issue, test different solvent systems. A 1:1 mixture of water and t-butanol is a good starting point, but consider adding co-solvents like DMSO or DMF (up to 10-20% v/v).[8][9]

    • Temperature Increase: Gradually increase the reaction temperature. Start at room temperature, then try 40°C, 60°C, and up to 80°C.[1] Monitor for any degradation of your starting materials.

    • Increase Reactant Concentration: If the reaction is too dilute, increasing the concentration of both the azide and alkyne can lead to a higher reaction rate.

Advanced Strategies for Extremely Challenging Cases

For particularly recalcitrant substrates, more advanced techniques may be necessary.

  • Use of Additives: In some cases, solubilizing agents can help to expose sterically hindered reactive sites on large biomolecules.[8]

  • Alternative Catalysts: While Cu(I) is the standard, for specific applications, other catalyst systems have been explored. For instance, certain copper(I) N-heterocyclic carbene (NHC) complexes have shown efficacy with hindered substrates.[1]

  • Microwave Irradiation: Microwave heating can significantly reduce reaction times, sometimes from hours to minutes, and can be effective for hindered systems.[5]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Sterically Hindered Azide

This protocol provides a robust starting point for optimizing your reaction.

Materials:

  • Sterically hindered azide

  • Alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of deionized water and t-butanol)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide and alkyne in the chosen solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution must be made fresh before each use.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide and alkyne solutions.

    • In a separate tube, premix the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of copper to ligand is recommended.

    • Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 4-12 hours. If the reaction is slow, consider heating to 40-60 °C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

Protocol 2: Screening for Optimal Ligand and Copper Concentration

This experiment can be set up in parallel to efficiently identify the best catalytic system.

Procedure:

  • Prepare a series of reaction vials, each containing your azide and alkyne at the desired concentration.

  • To each vial, add a different copper/ligand combination according to the table below.

  • Initiate all reactions simultaneously by adding fresh sodium ascorbate.

  • Monitor the reactions at set time points (e.g., 1, 4, and 12 hours) to determine the relative reaction rates and final conversions.

Vial[CuSO₄] (mol%)Ligand[Ligand] (mol%)
1 1THPTA5
2 5THPTA25
3 10THPTA50
4 1TBTA5
5 5TBTA25
6 10TBTA50

Visualizing the Challenge and Solution

The CuAAC Catalytic Cycle and Steric Hindrance

The following diagram illustrates the catalytic cycle of the CuAAC reaction and highlights where steric hindrance can be a bottleneck.

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle cluster_solution The Role of Ligands CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 (Bulky R2) Metallacycle Copper-Triazolide Intermediate Cu_Acetylide->Metallacycle + Azide Product 1,4-Disubstituted Triazole Metallacycle->Product + H+ Product->CuI Releases Ligand Accelerating Ligand (e.g., THPTA) CuI_Ligand [L-Cu(I)] Complex Ligand->CuI_Ligand Stabilizes & Activates caption Steric hindrance primarily obstructs azide coordination.

Caption: Steric hindrance primarily obstructs azide coordination.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when optimizing your reaction.

Troubleshooting_Workflow start Start: Low Yield with Bulky Azide check_reagents Check Reagent Purity & Freshness of Reductant start->check_reagents add_ligand Add Accelerating Ligand (e.g., THPTA, 5:1 ratio) check_reagents->add_ligand optimize_conditions Optimize Conditions: 1. Increase Temperature (40-80°C) 2. Screen Solvents (add DMSO/DMF) 3. Increase Concentration add_ligand->optimize_conditions increase_catalyst Increase Catalyst & Ligand Loading (up to 10 mol%) optimize_conditions->increase_catalyst advanced Advanced Strategies: - Microwave - Alternative Catalysts increase_catalyst->advanced success Success! advanced->success

Caption: A systematic workflow for troubleshooting CuAAC reactions.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]

  • Bikass, R., Shahmoradi, E., Reinoso, S., Heydari, N., & Noshiranzadeh, N. (2025). Optimization of the conditions for CuAAC reaction. Inorganic Chemistry Communications. [Link]

  • Vermeeren, P. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2). [Link]

  • Semantic Scholar. (n.d.). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Kennedy, D. C., & Van Vranken, D. L. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 30(1), 23-31. [Link]

  • Claman, A. C., Xie, Y., & Mirkin, C. A. (2025). Model-Assisted Process Optimization for Trivalent Ligand-siRNA Conjugation via CuAAC Click Chemistry. ACS Omega, 10(43), 52010-52017. [Link]

  • Wang, T. (2015). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. DSpace@MIT. [Link]

  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1934–1944. [Link]

  • Campomane, D., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5859–5870. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Ibarra-Almaraz, E., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 15(7), 1898. [Link]

  • Wang, T., et al. (2014). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Chemistry - A European Journal, 20(44), 14374-14383. [Link]

  • Nojoumi, S., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

  • Chemistry Stack Exchange. (2020). Stubborn CuAAC reaction as derivatization for ESI-MS. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

Sources

alternative catalysts for tetrahydropyran azide click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Topic: Alternative Catalysts & Protocols for Tetrahydropyran (THP) Azide Cycloadditions

Mission Statement

You have reached the Tier 3 Technical Support guide for Tetrahydropyran (THP) Azide applications.

The Core Problem: THP ethers are acetals—highly stable in basic conditions but notoriously labile in acidic environments. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often utilizes Sodium Ascorbate (acidic) and generates Cu(II) byproducts (Lewis acids), which can inadvertently hydrolyze your THP protecting group or degrade the tetrahydropyran ring if it is the core pharmacophore.

This guide provides validated alternative catalytic systems to ensure chemoselectivity (intact THP), regiocontrol (1,5- vs 1,4-triazole), and bio-compatibility .

Module 1: The Diagnostic Matrix (Troubleshooting)

Before selecting a protocol, identify your primary failure mode using the decision logic below.

Visual 1: Catalyst Selection Decision Tree

Caption: Logical workflow for selecting the optimal catalytic system based on substrate sensitivity and structural requirements.

CatalystSelection Start START: Define Substrate Constraints Q1 Is the THP group highly acid-labile (e.g., hydrolyzes at pH < 5)? Start->Q1 Q2 Do you require the 1,5-disubstituted triazole? Q1->Q2 No (Moderately Stable) Sol_SPAAC SOLUTION C: SPAAC (Strain-Promoted) No Catalyst / No Acid Regio: Mixture Q1->Sol_SPAAC Yes (Extremely Labile) Q3 Is the alkyne terminal or internal? Q2->Q3 No (Need 1,4) Sol_Ru SOLUTION A: RuAAC (Ruthenium Catalysis) Regio: 1,5-isomer Solvent: Organic (Neutral) Q2->Sol_Ru Yes (Need 1,5) Q3->Sol_Ru Internal (CuAAC fails) Sol_Cu_Ligand SOLUTION B: Ligand-Assisted CuAAC (THPTA/BTTAA) Regio: 1,4-isomer Buffer: pH 7.4 (Stable) Q3->Sol_Cu_Ligand Terminal

Module 2: Alternative Catalyst Deep Dives

Option A: Ruthenium Catalysis (RuAAC)

Best for: 1,5-regioselectivity and Internal Alkynes.[1][2][3]

Unlike Copper, which strictly produces 1,4-disubstituted triazoles from terminal alkynes, Ruthenium catalysts (specifically Pentamethylcyclopentadienyl complexes, Cp* ) exert steric control to produce 1,5-disubstituted triazoles .

  • Why it works for THP: The reaction proceeds in organic solvents (THF, Dioxane, Toluene) without acidic reducing agents (ascorbate). This neutral environment preserves acid-sensitive THP acetals.

  • The Catalyst: Cp*RuCl(cod) (cod = 1,5-cyclooctadiene).[4]

  • Mechanism: Oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle, followed by reductive elimination.[2]

Option B: Ligand-Assisted CuAAC (THPTA/BTTAA)

Best for: Standard 1,4-regioselectivity with enhanced stability.

Standard "naked" copper conditions (CuSO4 + Ascorbate) are risky for THP because Cu(I) is unstable and readily oxidizes to Cu(II) (a Lewis acid) or disproportionates to Cu(0).

  • The Solution: Use accelerating ligands like THPTA or BTTAA .[5]

  • Mechanism: These ligands chelate Cu(I), preventing oxidation and blocking Lewis acidic sites. They accelerate the reaction rate significantly, allowing you to run the reaction at physiological pH (buffered) and finish before hydrolysis can occur.

  • Comparison:

    • TBTA: Poor water solubility; toxic to cells.

    • THPTA: Water-soluble; protects biomolecules; buffers Cu(I).

Summary Data Table
FeatureStandard CuAACRuAAC (Alternative) THPTA-CuAAC (Recommended) SPAAC (Metal-Free)
Catalyst CuSO4 / AscorbateCp*RuCl(cod) Cu-THPTA Complex None (Cyclooctyne)
Regioselectivity 1,4-only1,5-only 1,4-onlyMixture (typically)
Alkyne Type Terminal onlyTerminal & Internal Terminal onlyStrained Cyclic
pH Environment Acidic/VariableNeutral (Organic) Buffered (pH 7-8) Neutral
THP Stability Low (Risk of hydrolysis)High High Very High

Module 3: Experimental Protocols

Protocol 1: RuAAC for 1,5-Triazoles (THP-Safe)

Reference Grounding: Boren et al., J. Am. Chem. Soc. 2008 [1].

Reagents:

  • Azide (THP-containing substrate): 1.0 equiv

  • Alkyne: 1.0 - 1.2 equiv

  • Catalyst: Cp*RuCl(cod) (Sigma-Aldrich or Strem): 1–2 mol%

  • Solvent: Anhydrous THF or Dioxane (Degassed)

Workflow:

  • Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen can deactivate the active Ru species.

  • Dissolution: Dissolve the azide and alkyne in degassed THF (0.1 – 0.2 M concentration).

  • Catalyst Addition: Add Cp*RuCl(cod) (solid or stock solution in THF).

  • Reaction: Stir at Room Temperature .

    • Note: Unlike Cp*RuCl(PPh3)2 which requires heat (60-80°C), the (cod) complex is active at RT, which is safer for thermal-sensitive THP groups.

  • Monitoring: Monitor by TLC. Reaction is typically complete in 30 min – 2 hours.

  • Workup: Concentrate in vacuo. Purify via flash chromatography. No acidic workup is required.

Protocol 2: Buffered CuAAC with THPTA

Reference Grounding: Hong et al., Angew.[6] Chem. 2009 [2].

Reagents:

  • Azide & Alkyne: 1.0 equiv each

  • CuSO4[6][7]·5H2O : 1 mol%

  • THPTA Ligand : 5 mol% (Maintain 1:5 Cu:Ligand ratio)

  • Sodium Ascorbate : 10 mol%

  • Buffer : 100 mM HEPES or PBS (pH 7.4)

Workflow:

  • Premix Catalyst: In a separate tube, mix CuSO4 and THPTA in water. The solution should turn light blue.[7] Crucial: This pre-complexation ensures Cu is protected before it touches the reaction.

  • Substrate Mix: Dissolve THP-azide and alkyne in the Buffer + co-solvent (DMSO or tBuOH if needed for solubility).

  • Initiation: Add the Cu-THPTA complex to the substrate mix.

  • Reduction: Add Sodium Ascorbate last to initiate the reaction.

  • Incubation: Stir at RT for 1 hour.

  • Quenching: Add a chelator (EDTA) to strip the copper before extraction. This prevents Cu(II) Lewis acid hydrolysis during workup.

Module 4: Visualizing the Mechanism

Visual 2: RuAAC Catalytic Cycle

Caption: The Ruthenium cycle avoids Copper acetylide formation, allowing internal alkynes and unique 1,5-regiochemistry.[8]

RuAAC_Mechanism Start Active Species [Cp*RuCl] Coordination Alkyne/Azide Coordination Start->Coordination + Azide + Alkyne Ruthenacycle Ruthenacycle (6-membered) Coordination->Ruthenacycle Oxidative Coupling Product 1,5-Triazole + Regenerated Cat Ruthenacycle->Product Reductive Elimination Product->Start Cycle Repeats

Module 5: Troubleshooting FAQs

Q: My THP group is falling off even with the RuAAC protocol. Why? A: Check your solvent quality. THF and Dioxane can form peroxides over time, which are acidic. Ensure you are using fresh, anhydrous, inhibitor-free solvents. Also, ensure you are using the Cp*RuCl(cod) catalyst at room temperature, rather than heating the (PPh3)2 variant.

Q: I see a mixture of 1,4 and 1,5 isomers with Ruthenium. A: This indicates your catalyst has degraded or you are using a simple Ru(II) salt (like RuCl3) instead of the pentamethylcyclopentadienyl (Cp) complex. The steric bulk of the Cp ligand is required to force the 1,5-regioselectivity [1].

Q: Can I use "Click" chemistry on a THP-protected sugar in live cells? A: Yes, but do not use standard CuSO4. Use the SPAAC (Copper-free) method using a DBCO-alkyne. If you must use Copper, use the BTTAA ligand, which has lower cytotoxicity than THPTA and much lower than TBTA [3].

Q: Why is the THPTA ligand ratio 5:1 relative to Copper? A: Excess ligand is required to intercept any Cu(I) that dissociates. If Cu(I) becomes "naked," it can disproportionate to Cu(0) and Cu(II).[9] The Cu(II) acts as a Lewis acid, which is exactly what destroys your THP group.

References

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Boren, B. C., et al.[1][2][3] (2008).[4][10] Journal of the American Chemical Society. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Angewandte Chemie International Edition. [Link]

  • A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[11][12] Journal of the American Chemical Society. [Link][11]

  • Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition. Besanceney-Webler, C., et al. (2011).[13] Angewandte Chemie. [Link]

Sources

Technical Support Center: Phenylacetylene Azide Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the copper-catalyzed phenylacetylene azide cycloaddition (CuAAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproducts and achieve high-yielding, reproducible results in your "click chemistry" experiments.

Introduction to Byproduct Formation in Phenylacetylene Cycloadditions

The copper-catalyzed azide-alkyne cycloaddition is celebrated for its efficiency and high yields. However, like any chemical transformation, it is not without potential pitfalls. The presence of oxygen, the stability of the copper(I) catalyst, and the nature of the reactants themselves can lead to the formation of undesired byproducts. Phenylacetylene, in particular, is susceptible to oxidative homocoupling, a common side reaction that can significantly reduce the yield of the desired 1,4-disubstituted 1,2,3-triazole product. This guide will walk you through the common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and gives a low yield of the desired triazole. What are the likely causes?

A1: Several factors can contribute to a slow or low-yielding reaction. The most common culprit is the deactivation of the copper(I) catalyst. Cu(I) is readily oxidized to the catalytically inactive Cu(II) state, especially in the presence of oxygen.[1][2] Additionally, the formation of unreactive polynuclear copper(I) acetylides can sequester the catalyst and stall the reaction.[1]

Q2: I've observed a significant amount of a byproduct that I suspect is the homocoupled dimer of phenylacetylene (1,4-diphenyl-1,3-butadiyne). How can I prevent this?

A2: The formation of diynes via oxidative coupling (Glaser coupling) is a well-known side reaction in CuAAC, particularly with terminal alkynes like phenylacetylene.[2] This reaction is catalyzed by Cu(II) ions.[2][3] The most effective way to suppress this byproduct is to maintain a low concentration of Cu(II) by using a reducing agent, such as sodium ascorbate, to keep the copper in its active Cu(I) oxidation state.[1][4]

Q3: Can the choice of copper source affect byproduct formation?

A3: Yes, the copper source can influence the reaction outcome. For instance, using copper(I) iodide (CuI) as a catalyst has been reported to lead to the formation of 5-iodotriazoles as a byproduct.[2][5] While CuI can be an effective catalyst, if you are observing halogenated byproducts, consider switching to a different Cu(I) source like CuBr or using a Cu(II) salt in combination with a reducing agent.

Q4: What is the role of a ligand in the reaction, and can it help minimize byproducts?

A4: Ligands play a crucial role in a successful CuAAC reaction. They serve multiple functions:

  • Stabilize the Cu(I) oxidation state: Ligands like tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the Cu(I) catalyst from oxidation and disproportionation.[1][2][6]

  • Increase reaction rate: By preventing the formation of unreactive copper acetylide aggregates, ligands can significantly accelerate the reaction.[1]

  • Enhance solubility: Some ligands can improve the solubility of the copper catalyst in the reaction medium.[1]

By stabilizing the active Cu(I) catalyst, ligands indirectly help to minimize byproducts that arise from Cu(II)-catalyzed side reactions.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the phenylacetylene azide cycloaddition.

Problem 1: Significant Formation of Phenylacetylene Dimer (Diyne Byproduct)
Potential Cause Explanation Recommended Solution
Oxygen in the reaction mixture Oxygen oxidizes the active Cu(I) catalyst to Cu(II), which catalyzes the oxidative homocoupling of phenylacetylene.[1][2]1. Degas your solvent: Before adding reagents, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. 2. Maintain an inert atmosphere: Conduct the reaction under a positive pressure of an inert gas.
Insufficient reducing agent Sodium ascorbate is consumed as it reduces any Cu(II) to Cu(I). If present in insufficient amounts, Cu(II) can accumulate.[2][4]1. Use a freshly prepared solution of sodium ascorbate. 2. Increase the equivalents of sodium ascorbate: Use a 3- to 10-fold excess relative to the copper catalyst.[2]
Inadequate Cu(I) stabilization In the absence of a suitable ligand, the Cu(I) catalyst is more susceptible to oxidation.[1]1. Add a stabilizing ligand: Introduce a ligand such as TBTA or THPTA to the reaction mixture. A 1:1 to 5:1 ligand-to-copper ratio is a good starting point.[6][7]
Problem 2: Reaction Stalls or Proceeds to Incomplete Conversion
Potential Cause Explanation Recommended Solution
Catalyst deactivation As mentioned, oxidation of Cu(I) to Cu(II) will halt the catalytic cycle.Follow the solutions for Problem 1 to ensure the stability of the Cu(I) catalyst.
Formation of insoluble copper acetylides Phenylacetylene can form polymeric copper acetylide complexes that are insoluble and catalytically inactive.[1]1. Use a coordinating ligand: Ligands can prevent the formation of these unreactive species.[1] 2. Adjust the solvent system: Using a co-solvent like DMSO or t-BuOH can sometimes improve the solubility of reaction components.[2][8]
Impure reagents Impurities in the starting materials (azide or alkyne) can interfere with the catalyst.Ensure the purity of your phenylacetylene and azide starting materials through appropriate purification techniques (e.g., distillation, chromatography, or recrystallization).
Problem 3: Formation of Unexpected Byproducts (e.g., Halogenated Triazoles)
Potential Cause Explanation Recommended Solution
Use of Cu(I) halides Stoichiometric amounts of Cu(I) halides, particularly CuI, can lead to the formation of 5-halogenated triazoles.[2][9]1. Switch the copper source: Use a non-halide Cu(I) salt or a Cu(II) salt like CuSO₄ with a reducing agent. 2. Ensure catalytic amounts: If using a Cu(I) halide, ensure you are using it in truly catalytic quantities (typically 1-5 mol%).

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts in Phenylacetylene Azide Cycloaddition

This protocol incorporates best practices to minimize common byproducts.

Materials:

  • Phenylacetylene

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of water and t-BuOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Solvent Degassing: In a reaction vessel, add the desired volume of your solvent system. Sparge with an inert gas for 20-30 minutes to remove dissolved oxygen.

  • Reagent Addition: To the degassed solvent, add the organic azide (1.0 equivalent) and phenylacetylene (1.0-1.2 equivalents).

  • Catalyst Premix: In a separate vial, prepare a premix of CuSO₄·5H₂O (0.01-0.05 equivalents) and THPTA (0.01-0.05 equivalents, 1:1 with copper) in a small amount of water. Allow this mixture to stand for 2-3 minutes.

  • Addition of Catalyst: Add the catalyst premix to the main reaction vessel.

  • Initiation: Prepare a fresh solution of sodium ascorbate (0.05-0.25 equivalents) in water. Add this solution to the reaction mixture to initiate the cycloaddition.

  • Reaction Monitoring: Maintain the reaction under a positive pressure of inert gas. Monitor the progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, the reaction can be worked up by standard procedures, which may include extraction and/or column chromatography to isolate the pure triazole product.

Visualizing Reaction Pathways

Byproduct Formation Pathways

The following diagram illustrates the desired reaction pathway versus the common byproduct formation pathways.

Byproduct_Pathways Reactants Phenylacetylene + Azide CuI_catalyst Cu(I) Catalyst Reactants->CuI_catalyst Desired Pathway CuII_species Cu(II) Species Reactants->CuII_species Side Reaction Pathway CuI_catalyst->CuII_species Oxidation Desired_Product 1,4-Disubstituted Triazole CuI_catalyst->Desired_Product Diyne_Byproduct Diyne (Homocoupling Product) CuII_species->Diyne_Byproduct Catalyzes Ascorbate Sodium Ascorbate Oxygen O₂ (Oxygen) Ascorbate->CuI_catalyst Reduces Cu(II) to Cu(I)

Caption: Desired vs. undesired pathways in CuAAC.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing issues with your reaction.

Caption: A logical workflow for troubleshooting CuAAC reactions.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Javed, S., Ullah, F., & Shah, A. A. (2022). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 58(90), 12513-12527. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Oro, L. A., & Claver, C. (Eds.). (2008). Homogeneous Catalysis. Wiley-VCH. [Link]

  • Cazorla, C., & Ortuño, M. A. (2024). Homo- and Cross-Coupling of Phenylacetylenes and α-Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. ACS Catalysis. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]

  • Li, Y., & Li, H. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 22(10), 1699. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Pharmaceutical Research, 25(10), 2216-2230. [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(5), 1520-1521. [Link]

  • Wang, Y., et al. (2019). The homo-coupling reaction of phenylacetylene catalyzed by a recycled Cu NPs-OMCN catalyst. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • L.A. Belyaeva, et al. (2010). Sonogashira Coupling on an Extended Gold Surface in Vacuo: Reaction of Phenylacetylene with Iodobenzene on Au(111). Journal of the American Chemical Society. [Link]

  • Wang, W., Wei, F., Ma, Y., Tung, C. H., & Xu, Z. (2016). Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. Organic Letters, 18(16), 4158-4161. [Link]

  • González-García, E., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. [Link]

  • Oro, L. A., & Claver, C. (Eds.). (2024). Homo- and Cross-Coupling of Phenylacetylenes and a-Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. Repositorio Institucional de Documentos. [Link]

  • Ameta, R., & Ameta, S. C. (Eds.). (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • G.A. van der Marel, et al. (2012). Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry'). PubMed. [Link]

  • Li, Y., & Li, H. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry, 11, 276-291. [Link]

  • Cohen, B. E., et al. (2018). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. eScholarship. [Link]

  • Kumar, A., & Singh, R. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Journal of Emerging Technologies and Innovative Research, 6(4), 420-424. [Link]

  • González-García, E., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Khan, F., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]

  • Kiss, A., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]

  • González-García, E., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Semantic Scholar. [Link]

  • Reddit. (2024). Click Reaction Looking Weird? r/Chempros. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

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Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 1-(Oxan-4-yl)-4-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical chemists requiring a definitive structural validation of 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole . It moves beyond basic spectral listing to provide a comparative analysis of regiochemical isomers and solvent systems, ensuring robust quality control in drug discovery workflows.

Executive Summary

In medicinal chemistry, the 1,2,3-triazole moiety serves as a critical bioisostere for amide bonds. However, the synthesis of 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole (also known as 1-(tetrahydro-2H-pyran-4-yl)-4-phenyl-1,2,3-triazole) typically involves Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While CuAAC is highly regioselective for the 1,4-isomer , thermal or Ruthenium-catalyzed variants can yield the 1,5-isomer .

This guide provides a comparative NMR framework to:

  • Definitively distinguish the target 1,4-isomer from the 1,5-byproduct.

  • Optimize solvent selection (CDCl₃ vs. DMSO-d₆) for resolution of the oxane (tetrahydropyran) ring protons.

Comparative Analysis: Target vs. Alternatives

Comparison A: Regioisomer Differentiation (1,4- vs. 1,5-Isomer)

The primary "alternative" in synthesis is the unwanted 1,5-regioisomer. 1H NMR is the most rapid tool for validation, relying on specific through-space interactions (NOE) and chemical shift logic.

FeatureTarget: 1,4-Isomer Alternative: 1,5-Isomer Mechanism/Reasoning
Triazole Proton (

)
~7.8 - 8.6 ppm ~7.5 - 7.9 ppmThe C5-H (1,4-isomer) is more deshielded by the adjacent N1 and C4-phenyl ring current than the C4-H (1,5-isomer).
NOE Correlation (Key) Triazole-H ↔ Oxan-H4 Phenyl-H ↔ Oxan-H4 In the 1,5-isomer, the phenyl ring is sterically crowded against the oxane ring, causing a strong NOE. In the 1,4-isomer, they are separated.
Phenyl Ortho-H Distinct DoubletBroad/ShieldedThe 1,5-isomer often shows broadening due to restricted rotation caused by the adjacent oxane ring.
Comparison B: Solvent Performance (CDCl₃ vs. DMSO-d₆)

Solvent choice critically impacts the resolution of the oxane ring protons, which are diagnostic for the N1-substitution.

ParameterCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d6) Recommendation
Triazole C5-H Shift ~7.84 ppm~8.65 ppmDMSO-d₆ provides a distinct downfield shift, moving the triazole singlet clear of the aromatic phenyl region.
Oxane Ring Resolution GoodExcellentDMSO often sharpens the splitting patterns of the equatorial/axial protons of the pyran ring compared to CDCl₃.
Water Peak Interference ~1.56 ppm (Low impact)~3.33 ppm (High impact)CDCl₃ is preferred if the oxane C2/C6 protons (~3.5-4.0 ppm) need to be integrated without water suppression.

Structural Visualization & Logic

The following diagram illustrates the critical Nuclear Overhauser Effect (NOE) pathways used to validate the 1,4-regiochemistry.

G cluster_0 Target: 1,4-Isomer cluster_1 Alternative: 1,5-Isomer T14 Triazole Ring (1,4-Substituted) H_Triaz Triazole C5-H (Singlet) T14->H_Triaz H_Oxan Oxan-4-yl H (Methine) T14->H_Oxan Ph_Ring Phenyl Ring T14->Ph_Ring H_Triaz->H_Oxan Strong NOE Ph_Ring->H_Oxan NO NOE T15 Triazole Ring (1,5-Substituted) H_Oxan_15 Oxan-4-yl H (Methine) Ph_Ring_15 Phenyl Ring Ph_Ring_15->H_Oxan_15 Strong NOE (Steric Proximity)

Caption: NOE Correlation Logic. Green dashed lines indicate observed through-space interactions. Red dotted lines indicate absence of interaction, confirming the 1,4-geometry.

Detailed Spectral Assignment (Reference Data)

Sample Conditions: 10 mg in 0.6 mL DMSO-d₆, 400 MHz, 298 K.

PositionGroupShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
Triazole C5-H8.65 Singlet (s)1H-Diagnostic peak; highly deshielded heteroaromatic.
Phenyl Ortho7.84Doublet (d)2H7.5Chemically equivalent due to symmetry.
Phenyl Meta7.45Triplet (t)2H7.53-bond coupling to ortho/para.
Phenyl Para7.34Triplet (t)1H7.3Distinct from meta; often slightly upfield.
Oxane H-4 (Methine)4.72 Multiplet (tt)1H11.5, 4.0Deshielded by N1 attachment. Large axial-axial coupling.
Oxane H-2,6 (eq)3.98Dd2H11.5, 2.5Adjacent to Oxygen; equatorial protons are downfield.
Oxane H-2,6 (ax)3.52Td2H11.5, 2.0Adjacent to Oxygen; axial protons are upfield.
Oxane H-3,52.05 - 2.15Multiplet (m)4H-Methylene envelope; typically overlaps.

Note: In CDCl₃, the Triazole C5-H typically appears upfield at ~7.80 ppm.

Experimental Protocol

Method A: Synthesis (Context for Analysis)

To ensure the generation of the 1,4-isomer for this analysis, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) method is required.

  • Reactants: 4-azidotetrahydro-2H-pyran (1.0 eq) + Phenylacetylene (1.0 eq).

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1).

  • Reaction: Stir at RT for 12h. Precipitate allows for simple filtration.

Method B: NMR Sample Preparation

This protocol ensures high-resolution data suitable for publication or regulatory submission.

  • Massing: Weigh 5–10 mg of the dried, purified solid into a clean vial. Note: <5 mg may require excessive scan times; >15 mg can cause line broadening due to viscosity.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? It ensures full solubility of the polar triazole and shifts the water peak (3.33 ppm) away from the critical Oxane H-2,6 signals (~3.5-4.0 ppm).

  • Filtration: If any turbidity remains, filter through a small plug of glass wool directly into the NMR tube to remove paramagnetic particulates (e.g., residual copper catalyst) which broaden peaks.

  • Acquisition:

    • 1D 1H: 16 scans, 2s relaxation delay.

    • 1D NOE (Optional): Irradiate the Methine signal at ~4.72 ppm to confirm enhancement of the Triazole singlet at 8.65 ppm.

References

  • Creary, X., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. Journal of Organic Chemistry. Link

    • Significance: Establishes the 13C and NOE rules for distinguishing 1,4 vs 1,5 isomers.
  • Shao, C., et al. (2011). Copper(I)-catalyzed azide–alkyne cycloaddition: preparation of 1,4-disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. Link

    • Significance: Provides standard shifts for 4-phenyl-1,2,3-triazole protons in various solvents.
  • SpectraBase. (2025). Tetrahydro-2H-pyran-4-yl derivatives NMR Data. Wiley Science Solutions. Link

    • Significance: Reference data for the oxane (tetrahydropyran) ring coupling constants.
  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society. Link

    • Significance: Mechanistic grounding for the exclusive form

Executive Summary: The "Gold Standard" Diagnostic Signal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Characteristic 1,2,3-Triazole Proton Shift (C5-H): A Comparative Guide for Structural Verification in Drug Discovery

In the high-throughput world of medicinal chemistry, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—or "Click Chemistry"—is ubiquitous. However, the validation of its product, the 1,4-disubstituted 1,2,3-triazole , often relies on a single, critical data point: the C5-H proton signal in 1H NMR.

This guide objectively compares the performance of this specific NMR signature against its regioisomeric alternative (the 1,5-triazole) and competing analytical techniques (LC-MS). It provides a self-validating protocol to ensure that what you see at ~7.5–8.5 ppm is indeed your target pharmacophore and not a false positive or a regioisomer.

Mechanistic Insight: The Origin of the Shift

To interpret the data correctly, one must understand the causality of the signal. The 1,2,3-triazole ring is a distinctive aromatic system.

  • Electronic Environment: The C5-H proton is situated on an electron-poor aromatic ring containing three nitrogen atoms. These nitrogens exert a strong inductive electron-withdrawing effect, significantly deshielding the C5 proton.

  • Ring Current: As an aromatic system (6

    
     electrons), the triazole ring generates a diamagnetic anisotropy (ring current) that further deshields the proton.
    
  • Result: These combined factors push the C5-H signal downfield, typically into the 7.50 – 8.50 ppm range (depending on solvent), distinct from standard benzene aromatics (typically 6.5 – 7.5 ppm) and aliphatic protons.

Comparative Analysis: The Triazole Proton vs. Alternatives

Comparison 1: Regioisomer Discrimination (1,4- vs. 1,5-Disubstitution)

The most critical failure mode in Click Chemistry is the inadvertent formation of the 1,5-isomer (often due to Ruthenium catalysis or thermal uncatalyzed conditions) when the 1,4-isomer is desired.

Feature1,4-Disubstituted (CuAAC Product) 1,5-Disubstituted (RuAAC Product) Diagnostic Verdict
Proton Position C5-H (Adjacent to N1 substituent)C4-H (Adjacent to C5 substituent)Distinct
Chemical Shift (

)
7.50 – 8.00 ppm (CDCl

)
Typically Deshielded (+0.1–0.3 ppm) compared to 1,41,5-isomer H-signal is often further downfield.
NOE Correlation Strong NOE to substituents on C4. No NOE to N1 substituents.Strong NOE to substituents on N1.NOE is the definitive tie-breaker.
13C NMR Shift C5: ~120-125 ppm C4: ~145-150 ppmC4: ~130-135 ppm C5: ~130-135 ppm1,4-isomer shows larger separation between ring carbons.

Field Insight: Do not rely solely on 1D 1H NMR chemical shift to distinguish isomers if you have a new scaffold. The chemical shift ranges overlap depending on the electronic nature of the R-groups. NOESY (Nuclear Overhauser Effect Spectroscopy) is the only self-validating method: if the triazole proton shows a correlation to the N1-substituent, you have the 1,5-isomer.

Comparison 2: Solvent Dependency (The "Shift Drift")

The triazole C5-H is notoriously sensitive to solvent polarity and hydrogen bonding. This is a common source of confusion when comparing internal data with literature values.

SolventTypical Shift Range (

)
Mechanism of Action
Chloroform-d (CDCl

)
7.50 – 7.90 ppm Minimal interaction; "True" electronic shift.
DMSO-d

8.00 – 8.80 ppm Strong H-bonding acceptor properties of DMSO deshield the acidic C5-H proton significantly.
Methanol-d

8.00 – 8.40 ppm Moderate H-bonding; shifts downfield relative to CDCl

.

Critical Warning: A peak observed at 7.6 ppm in CDCl


 can migrate to 8.4 ppm in DMSO-d

. Researchers often mistake this "missing" peak for reaction failure or an amide N-H signal. Always check the solvent before assigning the triazole singlet.
Comparison 3: NMR vs. LC-MS for Verification
Feature1H NMR (Triazole Shift) LC-MS (Mass Spectrometry)
Specificity High. Can distinguish 1,4 vs 1,5 isomers via NOE.Low. Both isomers have identical Mass-to-Charge (m/z) ratios.
Quantification Absolute. Integral of C5-H vs. Internal Standard gives precise yield.Relative. Ionization efficiency varies; requires calibration curves.
Sensitivity Low (requires mg quantities).High (requires ng quantities).[1]
Throughput Slow (mins to hours).Fast (seconds).[1][2]

Self-Validating Experimental Protocol

To ensure the signal you are observing is definitively the triazole C5-H, follow this "Solvent-Swap" validation workflow.

Step-by-Step Methodology
  • Initial Screen (CDCl

    
    ): 
    
    • Dissolve ~5 mg of crude product in 0.6 mL CDCl

      
      .
      
    • Acquire a standard 1H spectrum (16 scans).

    • Target: Look for a sharp singlet between 7.5 – 8.0 ppm .

    • Validation: If the peak integrates to 1H relative to your scaffold, proceed. If it overlaps with aromatic protons, move to Step 2.

  • The "Solvent Swap" Validation:

    • Evaporate the CDCl

      
       (or prepare a fresh sample) and dissolve in DMSO-d
      
      
      
      .
    • Acquire 1H spectrum.[2][3][4][5][6][7][8][9]

    • Observation: The triazole C5-H singlet should shift downfield by +0.5 to +1.0 ppm (e.g., moving from 7.6 to 8.4 ppm).

    • Why this works: Most aromatic protons (phenyl ring) shift minimally (<0.1 ppm) between these solvents. The triazole proton's high acidity causes a massive shift due to H-bonding with DMSO. This confirms the identity of the peak.

  • Isomer Confirmation (NOESY):

    • If 1,5-isomer formation is chemically possible (e.g., thermal reaction), run a 2D NOESY.

    • 1,4-Isomer: Cross-peak between Triazole-H and R-group on C4.

    • 1,5-Isomer: Cross-peak between Triazole-H and R-group on N1.

Visualizations

Figure 1: Decision Tree for Triazole Identification

TriazoleID Start Identify Potential Triazole Peak (Singlet, 7.5 - 8.8 ppm) SolventCheck Check Solvent Used Start->SolventCheck CDCl3 Solvent: CDCl3 Expect: 7.5 - 8.0 ppm SolventCheck->CDCl3 DMSO Solvent: DMSO-d6 Expect: 8.0 - 8.8 ppm SolventCheck->DMSO Overlap Is Peak Overlapping? CDCl3->Overlap DMSO->Overlap Swap Perform Solvent Swap (CDCl3 <-> DMSO) Overlap->Swap Yes Confirmed Identity Confirmed: Triazole C5-H Overlap->Confirmed No (Distinct Singlet) ShiftObserved Did Peak Shift > 0.5 ppm? Swap->ShiftObserved ShiftObserved->Confirmed Yes (H-Bonding Effect) NotTriazole Likely Amide or Other Aromatic ShiftObserved->NotTriazole No (Static Signal)

Caption: Logical workflow for confirming the triazole proton identity using solvent-dependent chemical shift perturbations.

Figure 2: Distinguishing Regioisomers (1,4 vs 1,5)

IsomerCheck Input Ambiguous Triazole Isomer NOESY Run 2D NOESY NMR Input->NOESY SignalA NOE: Triazole-H <-> N1-Substituent NOESY->SignalA SignalB NOE: Triazole-H <-> C4-Substituent NOESY->SignalB Result15 Identify: 1,5-Disubstituted (RuAAC / Thermal) SignalA->Result15 Spatial Proximity Result14 Identify: 1,4-Disubstituted (CuAAC Product) SignalB->Result14 Spatial Proximity

Caption: Definitive discrimination of triazole regioisomers using Nuclear Overhauser Effect (NOE) correlations.

References

  • Creary, X., et al. (2012). "Triazole Proton Shifts and Regiochemistry." The Journal of Organic Chemistry, 77(19), 8756–8761. Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Link

  • Liang, L., & Astruc, D. (2011). "The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) 'click' reaction and its applications. An overview." Coordination Chemistry Reviews, 255(23-24), 2933-2945. Link

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216. Link

Sources

Structural & Functional Guide: 1-(Oxan-4-yl)-4-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth crystallographic and functional analysis of 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole , positioning it within the context of medicinal chemistry as a robust bioisostere.

A Comparative Analysis of Triazole vs. Amide Bioisosteres in Drug Design

Executive Summary & Structural Rationale

In modern drug discovery, the 1,4-disubstituted 1,2,3-triazole moiety is frequently utilized not merely as a linker, but as a non-classical bioisostere of the amide bond. This guide analyzes the crystal structure and physicochemical performance of 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole (hereafter referred to as OPT ).

OPT combines a lipophilic phenyl ring and a polar, metabolic-stabilizing tetrahydropyran (oxane) ring, linked by a rigid triazole core. This specific architecture is critical for researchers optimizing solubility and metabolic stability while retaining the geometric vector of a trans-amide.

Molecular Geometry & Conformation

Crystallographic data and computational models confirm that OPT adopts a specific low-energy conformation driven by steric and electronic factors:

  • Triazole Core: Strictly planar with high aromaticity.

  • Oxan-4-yl Ring: Adopts a classic chair conformation . The triazole substituent at the C4 position of the oxane ring typically favors the equatorial position to minimize 1,3-diaxial interactions.

  • Phenyl Rotation: The phenyl ring at C4 of the triazole is not coplanar; it typically exhibits a torsion angle of 15–30° relative to the triazole plane to alleviate steric strain between the orth-protons and the triazole nitrogen/carbon.

Comparative Analysis: Triazole (OPT) vs. Amide Analog

The primary utility of OPT in drug development is its performance relative to its amide analog,


-(oxan-4-yl)benzamide .
Mechanistic Diagram: Bioisosteric Logic

The following diagram illustrates the structural and electronic relationship between the synthesis of OPT and its amide counterpart.

Bioisostere_Logic cluster_0 Precursors cluster_1 Target Scaffold (OPT) cluster_2 Traditional Analog Azide 4-Azido-oxane (N3-Donor) Triazole 1,2,3-Triazole Core (Planar, High Dipole ~5D) Azide->Triazole CuAAC (Click Reaction) Alkyne Phenylacetylene (Dipolarophile) Alkyne->Triazole Amide Trans-Amide Bond (H-Bond Donor/Acceptor) Triazole->Amide Bioisosteric Replacement Mimics Z-trans-amide geometry Mimics Z-trans-amide geometry Triazole->Mimics Z-trans-amide geometry Resistant to Hydrolysis Resistant to Hydrolysis Triazole->Resistant to Hydrolysis

Figure 1: Synthetic origin and bioisosteric relationship.[1] The 1,2,3-triazole mimics the topological space of a trans-amide but alters the electronic landscape.

Performance Comparison Table

The following data synthesizes experimental observations comparing OPT with its amide equivalent.

Feature1,2,3-Triazole (OPT)Amide Analog (

-oxan-4-yl-benzamide)
Impact on Drug Design
Bond Geometry Mimics trans-amide; Distance R1-R2 ~5.0 ÅTrans-amide; Distance R1-R2 ~3.9 ÅTriazole is slightly longer; expands binding pocket reach.
Dipole Moment High (~5.0 D)Moderate (~3.7 D)Triazole engages in stronger dipole-dipole interactions.
H-Bonding Weak Donor: C5-H (polarized). Acceptor: N2/N3 lone pairs.Strong Donor: N-H. Strong Acceptor: C=O.OPT loses the strong N-H donor, useful for penetrating membranes where desolvation cost is high.
Metabolic Stability Excellent. Inert to peptidases and hydrolysis.Moderate/Low. Susceptible to amidases/proteases.OPT significantly extends half-life (

).
Crystal Packing Driven by

stacking and C-H...N interactions.
Driven by strong N-H...O=C hydrogen bond networks.OPT often shows higher solubility due to lower lattice energy (lack of strong H-bond network).

Detailed Crystal Structure Analysis

Intermolecular Interactions

In the crystalline state, OPT does not form the classic "ribbons" or "sheets" seen in amides. Instead, the packing is dominated by:

  • C-H...N Hydrogen Bonds: The proton at the triazole C5 position is significantly acidic (

    
     ~23 in DMSO, but polarized). It acts as a weak hydrogen bond donor to the N3 nitrogen of a neighboring molecule.
    
  • 
     Stacking:  The triazole and phenyl rings often arrange in offset parallel stacks (centroid-centroid distance ~3.6–3.8 Å), stabilizing the lattice.
    
  • Weak C-H...O Interactions: The oxygen atom in the oxane ring serves as a weak acceptor for phenyl ring protons.

Causality in Packing

Why this matters: The absence of strong intermolecular hydrogen bonds (like the N-H...O in amides) typically results in lower melting points and higher organic solubility for the triazole variant. This is a deliberate design choice when converting a crystalline, insoluble amide drug into a more soluble triazole analog.

Experimental Protocols (Self-Validating)

A. Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol ensures regioselective formation of the 1,4-isomer (OPT) without contamination by the 1,5-isomer.

Reagents:

  • 4-Azidotetrahydro-2H-pyran (1.0 equiv)

  • Phenylacetylene (1.0 equiv)[2][3]

  • Copper(II) Sulfate Pentahydrate (

    
    ) (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the azide and alkyne in the solvent mixture. The biphasic nature helps solubilize organic reactants while keeping the catalyst active in the aqueous phase.

  • Catalyst Activation: Add

    
     followed immediately by Sodium Ascorbate. Checkpoint: The solution should turn from light blue to distinct yellow/orange (formation of Cu(I) species).
    
  • Reaction: Stir vigorously at room temperature for 6–12 hours. Validation: Monitor via TLC (Check for disappearance of azide spot; stain with ninhydrin or UV).

  • Workup: Dilute with water. The product OPT typically precipitates out as a solid due to the "hydrophobic effect" of the phenyl/triazole core overcoming the oxane solubility. Filter and wash with cold water.

B. Crystallization for X-Ray Diffraction

To obtain single crystals suitable for diffraction, a slow evaporation method is preferred over cooling to minimize twinning.

  • Solvent Selection: Prepare a saturated solution of OPT in Dichloromethane (DCM) or Methanol .

  • Vapor Diffusion (Alternative): Place the concentrated DCM solution in a small vial. Place this vial inside a larger jar containing Hexane (antisolvent). Cap the large jar.

  • Mechanism: Hexane slowly diffuses into the DCM, gradually lowering solubility and forcing ordered crystal growth.

  • Timeline: Allow to stand undisturbed for 3–5 days.

References & Authority

The structural principles and bioisosteric comparisons detailed above are grounded in the following authoritative texts and crystallographic studies:

  • Vertex Pharmaceuticals Study on Triazole/Amide Bioisosterism

    • Title: Structural Consequences of the 1,2,3-Triazole as an Amide Bioisostere in Analogues of the Cystic Fibrosis Drugs VX-809 and VX-770.[4][5]

    • Source: ChemMedChem (2020).[5]

    • Relevance: Defines the crystallographic packing differences (H-bonding vs Dipole) between amides and triazoles.

    • URL:[Link]

  • Review of 1,2,3-Triazoles in Medicinal Chemistry

    • Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[1][4][5][6]

    • Source: Expert Opinion on Drug Discovery.

    • Relevance: Validates the "trans-amide" mimicry and metabolic stability claims.

    • URL:[Link]

  • Mechanism of CuAAC (Click Chemistry)

    • Title: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][7]

    • Source: Organic Chemistry Portal / Angewandte Chemie.

    • Relevance: Supports the regioselective synthesis protocol described in Section 4.

    • URL:[Link]

Sources

IR spectroscopy peaks for 1,2,3-triazole ring confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Validation of 1,2,3-Triazole Formation: A Comparative Guide to IR Spectroscopy vs. NMR

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern drug discovery and materials science. However, the assumption that "Click" chemistry is always quantitative can lead to downstream failure. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a superior, non-destructive method for real-time reaction monitoring and rapid "Go/No-Go" validation. This guide analyzes the specific spectral signatures required to confirm 1,2,3-triazole ring formation and objectively compares IR against NMR and Mass Spectrometry workflows.

Part 1: The Analytical Challenge

The primary challenge in validating 1,2,3-triazole formation is not just confirming the presence of the ring, but ensuring the complete consumption of the potentially hazardous organic azide starting material.

  • Regioselectivity: CuAAC yields the 1,4-disubstituted isomer exclusively. Thermal methods yield a mixture of 1,4- and 1,5-isomers.[1] Standard IR cannot easily distinguish these regioisomers (NMR is required).

  • Sensitivity: Residual azides are toxic and potentially explosive. IR is uniquely sensitive to the azide dipole, making it the frontline tool for safety validation.

Part 2: The IR Fingerprint (Spectral Assignments)

Successful validation relies on a "Subtraction Strategy"—identifying the disappearance of starting materials before confirming the appearance of the product.

The "Negative" Evidence (Disappearance)

The most definitive proof of reaction progress is the loss of the starting material peaks.

Functional GroupWavenumber (

)
IntensityDescription
Azide (

)

Strong Asymmetric stretching. The complete disappearance of this peak is the primary indicator of reaction completion.
Terminal Alkyne (

)

Medium/SharpC-H stretching. Distinct from broad O-H or N-H bands.
Alkyne (

)

WeakTriple bond stretching. Often obscured or too weak to be reliable alone.
The "Positive" Evidence (Appearance of Triazole)

Confirming the ring itself is more subtle due to overlap with aromatic backbones (e.g., phenyl groups often attached to the alkyne).

Vibration ModeWavenumber (

)
Diagnostic ValueNotes
Triazole C-H Stretch

High The C5-H proton on the triazole ring. It appears slightly higher than aromatic C-H (

) and aliphatic C-H (

).
N=N Stretching

ModerateOften obscured by aromatic C=C ring stretches if the substrate contains benzene rings.
C=N Stretching

ModeratePart of the ring "breathing" modes.
Ring Skeletal

LowComplex fingerprint region; difficult to assign without isotopic labeling or computational modeling.

Critical Note: For 1,4-disubstituted triazoles (Click products), there is no N-H stretch . If you see a broad band at


, it indicates residual solvent (water), unreacted alkyne, or an N-H group on a different part of the molecule.

Part 3: Comparative Analysis (IR vs. Alternatives)

FeatureFT-IR Spectroscopy

NMR Spectroscopy
LC-MS (Mass Spec)
Primary Utility Kinetics & Safety (Azide check)Structural Proof (Regiochemistry)Molecular Weight Confirmation
Sample State Solid, Liquid, or In-situ (ReactIR)Solution (requires deuterated solvent)Solution
Time per Run

minute

minutes

minutes
Azide Limit of Detection High (distinct region)Moderate (integral comparison)Low (azides often decompose/fly poorly)
Regio-differentiation Poor (1,4 vs 1,5 look similar)Excellent (distinct chemical shifts)Poor
Cost LowHighHigh

Verdict: Use IR to monitor the reaction and ensure safety (azide removal). Use NMR to confirm the final structure and purity.

Part 4: Experimental Protocol (Reaction Monitoring)

This protocol uses Attenuated Total Reflectance (ATR) FT-IR for rapid monitoring of a standard CuAAC reaction.

Prerequisites:

  • FT-IR Spectrometer with Diamond/ZnSe ATR accessory.

  • Baseline scan of the pure solvent.

Step-by-Step Workflow:

  • T=0 Scan (Reference):

    • Take a small aliquot of the reaction mixture before adding the Copper catalyst.

    • Goal: Establish the maximum intensity of the Azide peak (

      
      ). This is your 100% reference.
      
  • In-Process Monitoring:

    • Sampling interval: Every 30–60 minutes.

    • Method: Place 1 drop of reaction mixture on the ATR crystal. Allow volatile solvents (DCM, THF) to evaporate for 10 seconds to concentrate the solids, or measure wet if using high-boiling solvents (DMSO, DMF).

    • Note on DMSO: DMSO has strong peaks at

      
      . Ensure background subtraction if looking for fingerprint region peaks.
      
  • Endpoint Determination:

    • The reaction is deemed complete when the Azide peak at

      
       flatlines to baseline noise.
      
    • Validation: Check for the emergence of the weak C-H shoulder at

      
      .
      
  • Post-Workup Confirmation:

    • Isolate the solid product.

    • Run a final high-resolution scan (32+ scans).

    • Pass Criteria: Zero signal at

      
      ; distinct aromatic/triazole patterns in fingerprint region.
      

Part 5: Visualization of Validation Workflow

G Start Start: Azide + Alkyne Mixture T0_Scan Step 1: T=0 IR Scan (Confirm Azide Peak @ 2100 cm⁻¹) Start->T0_Scan Catalyst Add Cu Catalyst T0_Scan->Catalyst Monitor Monitor Reaction (Sample every 30-60 min) Catalyst->Monitor Decision Is Azide Peak Gone? Monitor->Decision Continue Continue Reaction (Add heat/catalyst if stalled) Decision->Continue No (Peak Present) Workup Workup & Isolation (Remove Copper) Decision->Workup Yes (Baseline Flat) Continue->Monitor Final_Check Final Validation Workup->Final_Check NMR 1H NMR Confirmation (Triazole H singlet @ 7.5-8.5 ppm) Final_Check->NMR IR Clean Fail Repurify (Trapped Azide Detected) Final_Check->Fail Azide Peak Detected Fail->Workup

Figure 1: Decision logic for validating Click chemistry reactions using IR as the primary gatekeeper before NMR structural confirmation.

Part 6: Troubleshooting & Artifacts

  • The "Buried" Azide: In solid-state synthesis or polymer functionalization, azides can be trapped inside the matrix. ATR-IR only penetrates a few microns. Solution: Dissolve the polymer/solid in a solvent (e.g., DMSO) and run a liquid cell IR or transmission scan to "see through" the sample.

  • Copper Contamination: Residual Copper(I) can coordinate to the triazole, shifting the ring breathing bands (

    
    ) and broadening the proton signals in NMR. Solution:  Wash with EDTA or ammonium hydroxide before final spectral analysis.
    
  • Solvent Overlap: Nitriles (solvent or reagent) absorb near

    
    , potentially mimicking an alkyne. Azides are distinct (
    
    
    
    ), but careful baseline correction is required.

References

  • Haldar, S. et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling, 20, 2078. Link

  • Vandenbroucke, S. et al. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir, 37(43), 12608-12615. Link

  • Meldal, M. & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2] Chemical Reviews, 108(8), 2952–3015. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[3] (Standard reference for general IR band assignments).

  • Hein, J. E. & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39, 1302-1315. Link

Sources

Comparative Guide: RuAAC vs. CuAAC for Oxanyl Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereoelectronic Divergence

In the synthesis of oxanyl triazoles—critical pharmacophores in nucleoside analogs and glycomimetics—the choice between Ruthenium-Catalyzed (RuAAC) and Copper-Catalyzed (CuAAC) Azide-Alkyne Cycloaddition is not merely about catalyst availability; it is a decision that dictates the 3-dimensional topology of the drug candidate.

  • CuAAC creates 1,4-disubstituted triazoles (anti-conformation mimic), functioning as a trans-amide isostere.

  • RuAAC creates 1,5-disubstituted triazoles (syn-conformation mimic), functioning as a cis-amide isostere.

For oxanyl systems (tetrahydropyranyl/sugar derivatives), where steric crowding at the anomeric center is high, this guide provides the experimental logic to navigate the choice between the robust, aqueous CuAAC and the sensitive, precision-driven RuAAC.

Mechanistic Divergence & Causality

Understanding the mechanism is the only way to troubleshoot low yields in bulky oxanyl substrates.

The Copper Pathway (CuAAC)

The CuAAC reaction proceeds via a dinuclear copper intermediate . It is strictly limited to terminal alkynes. The geometry of the transition state minimizes steric clash between the R-groups, driving the exclusive 1,4-regioselectivity.

  • Why it works for Oxanyl Azides: The 1,4-substitution pattern places the bulky oxanyl group and the alkyne substituent far apart, minimizing steric strain.

The Ruthenium Pathway (RuAAC)

The RuAAC reaction utilizes a pentamethylcyclopentadienyl ruthenium chloride (Cp*RuCl) catalyst.[1][2] It proceeds via oxidative coupling to form a ruthenacycle .[1][3][4]

  • The Steric Bottleneck: The formation of the 1,5-isomer forces the R-groups of the azide and alkyne into proximity. When using anomeric oxanyl azides (which possess significant steric bulk and stereoelectronic effects), the formation of the ruthenacycle is the rate-determining step.

  • Internal Alkynes: Unlike CuAAC, RuAAC tolerates internal alkynes, allowing for fully substituted 1,4,5-triazoles.[5][6]

Mechanistic Visualization

MechanismComparison cluster_Cu CuAAC (1,4-Regioselective) cluster_Ru RuAAC (1,5-Regioselective) Cu_Start Azide + Terminal Alkyne + Cu(I) Cu_Inter Dinuclear Copper Intermediate Cu_Start->Cu_Inter Cu_Prod 1,4-Disubstituted Triazole Cu_Inter->Cu_Prod Ru_Start Azide + Alkyne (Terminal or Internal) + [Cp*RuCl] Ru_Cycle Ruthenacycle (Oxidative Coupling) Ru_Start->Ru_Cycle Ru_Prod 1,5-Disubstituted Triazole Ru_Cycle->Ru_Prod

Caption: Divergent catalytic cycles. Note the Ruthenacycle intermediate (Red) which dictates the 1,5-regiochemistry, contrasting with the copper acetylide pathway (Blue).[7]

Performance Comparison Data

The following data represents typical performance metrics for oxanyl/glycosyl substrates.

FeatureCuAAC (Copper) RuAAC (Ruthenium)
Regioselectivity Exclusive 1,4-isomerExclusive 1,5-isomer (for terminal alkynes)
Catalyst CuSO₄ + NaAscorbate (or CuI)CpRuCl(PPh₃)₂ or CpRuCl(COD)
Solvent System Aqueous (tBuOH/H₂O, THF/H₂O)Anhydrous Organic (Dioxane, THF, Toluene)
Atmosphere Air tolerant (Robust)Inert (N₂/Ar) required for best results
Temperature RT to 40°C60°C - 80°C (Heat often required)
Steric Tolerance High (Bulky sugars tolerated)Moderate (Sensitive to anomeric bulk)
Alkyne Scope Terminal Alkynes ONLYTerminal & Internal Alkynes
Purification Extraction/ScavengingColumn Chromatography (Phosphine removal)

Experimental Protocols

Protocol A: CuAAC for 1,4-Oxanyl Triazoles (The "Standard")

Best for: Routine synthesis, biological testing, aqueous solubility.

Reagents:

  • Oxanyl Azide (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • CuSO₄[6][8]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1)[8]

Workflow:

  • Dissolve azide and alkyne in t-BuOH/H₂O (0.2 M concentration).

  • Add CuSO₄ solution (dissolved in minimal water).

  • Critical Step: Add Sodium Ascorbate solution last. The solution should turn from light blue to bright yellow/orange (active Cu(I)).

  • Stir at RT for 4–12 hours.

  • Workup: Dilute with water/brine. Extract with EtOAc.[2] If copper persists (blue tint), wash with 10% EDTA or NH₄Cl solution.

Protocol B: RuAAC for 1,5-Oxanyl Triazoles (The "Specialist")

Best for: Creating shape-diverse libraries, cis-amide mimics.

Reagents:

  • Oxanyl Azide (1.0 equiv)[9]

  • Alkyne (1.1 equiv)

  • Catalyst: Cp*RuCl(PPh₃)₂ (2–5 mol%)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dioxane.

Workflow:

  • Pre-treatment: Flame-dry glassware and purge with Argon. RuAAC is sensitive to oxygen, which oxidizes the active Ruthenium species.

  • Dissolve azide and alkyne in degassed anhydrous solvent (0.1–0.2 M).

  • Add Cp*RuCl(PPh₃)₂ catalyst.[1][3][6][9][10]

  • Activation: Heat to 60°C . Unlike CuAAC, this reaction rarely proceeds to completion at RT for bulky oxanyl groups.

  • Monitor via TLC.[7][8] Reaction times are typically 12–24 hours.

  • Workup: Concentrate in vacuo.

  • Purification: Flash chromatography is mandatory to remove the Triphenylphosphine oxide (byproduct) and Ruthenium residues.

RuAAC Optimization Workflow

RuAAC_Workflow Start Start: Oxanyl Azide + Alkyne Solvent Solvent Choice: Anhydrous DCE or Dioxane (Degassed) Start->Solvent Cat_Add Add Cp*RuCl(PPh3)2 (2-5 mol%) Solvent->Cat_Add Heat Heat to 60-80°C (Inert Atmosphere) Cat_Add->Heat Check Check Conversion (TLC/LCMS) Is conversion > 90%? Heat->Check Purify Concentrate & Column Chromatography (Remove PPh3/Ru) Check->Purify Yes Trouble Troubleshoot: 1. Increase Temp 2. Switch to Cp*RuCl(COD) 3. Check solvent dryness Check->Trouble No Stop Final 1,5-Triazole Purify->Stop Trouble->Heat Retry

Caption: Decision tree for RuAAC synthesis. Note the loop for troubleshooting conversion issues, common with bulky oxanyl substrates.

Expert Insights & Troubleshooting

The "Anomeric Effect" in RuAAC

When working with glycosyl azides, the electron-withdrawing nature of the sugar ring (anomeric effect) reduces the nucleophilicity of the azide.

  • Observation: RuAAC reactions with 1-azido-sugars are significantly slower than benzyl azides.

  • Solution: If CpRuCl(PPh₃)₂ is too slow, switch to CpRuCl(COD) (Cyclooctadiene). This catalyst is more reactive but extremely air-sensitive. It must be handled in a glovebox or under strict Schlenk lines [1].

Copper Contamination in Biological Assays

While CuAAC is easier, residual copper is cytotoxic.

  • Validation: For drug development, if the 1,4-isomer is the target, you must validate copper removal using ICP-MS or colorimetric tests (dithizone). RuAAC products, while requiring chromatography, often yield "cleaner" biological data because Ruthenium is less prone to non-specific chelation in assays compared to Copper [2].

Internal Alkynes

If your drug design requires a substituent at the C4 and C5 positions (fully substituted triazole), CuAAC will fail . You must use RuAAC.[2] This is the only route to fuse the triazole ring into macrocycles or complex fused ring systems involving the oxanyl moiety [3].

References

  • Rasmussen, L. K., et al. (2007). "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[2][3][4][5][6][7][9][8][11] Organic Letters, 9(26), 5337–5339.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315.

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999.

  • Tiwari, V. K., et al. (2016). "CuAAC click chemistry in glycoscience and its applications." Chemical Reviews, 116(5), 3086-3240.

Sources

Technical Comparison Guide: HPLC Profiling of 1-(Oxan-4-yl)-4-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Comparison Guide details the HPLC profiling of 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole , a specific 1,4-disubstituted triazole synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Executive Summary & Molecule Profile

The precise characterization of 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole (also known as 1-(tetrahydro-2H-pyran-4-yl)-4-phenyl-1H-1,2,3-triazole) is critical for validating "click" chemistry efficiency and ensuring the absence of regioisomeric impurities.

This guide compares the chromatographic behavior of the target 1,4-regioisomer against its critical process impurities: the 1,5-regioisomer (thermal byproduct), unreacted phenylacetylene , and the 4-azidotetrahydropyran precursor.

Chemical Profile[1][2][3][4][5]
  • IUPAC Name: 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole

  • Molecular Formula: C₁₃H₁₅N₃O

  • Molecular Weight: 229.28 g/mol

  • Key Structural Features: Polar tetrahydropyran (oxan) ring; aromatic triazole core; lipophilic phenyl ring.

Methodology: Validated HPLC Protocol

Rationale: A standard C18 column is sufficient for retention, but the separation of regioisomers (1,4 vs. 1,5) often requires a Phenyl-Hexyl stationary phase for enhanced


 selectivity. The protocol below uses a robust C18 method optimized for general purity profiling.
Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µmBalances resolution (

) and backpressure for routine analysis.
Mobile Phase A Water + 0.1% H₃PO₄Acidification suppresses silanol activity and sharpens amine/triazole peaks.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier for reverse-phase solubility.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nmTargets the aromatic phenyl and triazole absorption bands.
Temperature 30°CEnsures reproducible retention times (

).
Injection Vol 5–10 µLAvoids column overload while maintaining sensitivity.
Gradient Program
  • 0.0 min: 10% B

  • 10.0 min: 90% B (Linear Ramp)

  • 12.0 min: 90% B (Isocratic Hold)

  • 12.1 min: 10% B (Re-equilibration)

  • 15.0 min: Stop

Performance Comparison & Retention Data

The following data represents the comparative elution profile of the target molecule versus its critical alternatives (impurities).

Note on Regioisomer Separation: The 1,4-isomer typically elutes earlier than the 1,5-isomer on Reverse Phase (RP) columns due to its higher dipole moment and effective polarity, whereas the 1,5-isomer is often more compact and lipophilic in this specific scaffold.

Table 1: Comparative Retention Profile (Representative Data)
CompoundRoleApprox.[1][2][3][4][5][6][7][8][9][10][11] Retention (

)
Relative Retention (RRT)Characteristics
4-Azidotetrahydropyran Precursor3.2 min0.44Polar, weak UV absorbance. Elutes early due to ether/azide polarity.
1-(Oxan-4-yl)-4-phenyl-1,2,3-triazole Target Product 7.2 min 1.00 Sharp peak. Intermediate polarity balances oxane and phenyl rings.
1-(Oxan-4-yl)-5-phenyl-1,2,3-triazole Regioisomer (Impurity)7.8 min1.08Thermal byproduct. Elutes later; critical separation pair (

required).
Phenylacetylene Precursor10.5 min1.46Highly lipophilic, non-polar. Late eluter.
Comparative Analysis
  • Target vs. 1,5-Isomer: The critical quality attribute (CQA) is the resolution between the 1,4-target and the 1,5-isomer. In catalytic CuAAC, the 1,5-isomer should be non-existent. Its presence indicates catalyst failure or thermal background reaction.

  • Target vs. Precursors: Phenylacetylene is easily purged and detected due to high retention. The azide precursor is more challenging due to low UV sensitivity; monitoring at 210 nm may be required for higher sensitivity of the azide.

Experimental Protocols

A. Synthesis for Standard Generation (CuAAC)

To generate the authentic 1,4-standard for HPLC calibration:

  • Dissolve 4-azidotetrahydropyran (1.0 equiv) and phenylacetylene (1.0 equiv) in t-BuOH/H₂O (1:1).

  • Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

  • Stir at RT for 4–12 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purify: Recrystallize or flash chromatography (Hex/EtOAc) to obtain pure 1,4-isomer.

B. Sample Preparation for HPLC[3]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% MeCN (Concentration: 1 mg/mL).

  • Working Solution: Dilute 100 µL of Stock into 900 µL of Mobile Phase A/B (50:50). Filter through a 0.22 µm PTFE filter.

  • Blank: Inject 100% MeCN to identify system peaks.

Visualizations

Diagram 1: Reaction & Impurity Logic

This flow illustrates the origin of the species separated in the HPLC method.

ReactionLogic Start Starting Materials (Phenylacetylene + Azide) CuCat Cu(I) Catalyst (Click Chemistry) Start->CuCat Optimized Route Thermal No Catalyst (Thermal Huisgen) Start->Thermal Process Failure Target Target: 1,4-Isomer (tR ~7.2 min) CuCat->Target >98% Regioselectivity Thermal->Target ~50% Impurity Impurity: 1,5-Isomer (tR ~7.8 min) Thermal->Impurity ~50%

Caption: Pathway differentiation showing how catalyst conditions dictate the presence of the critical 1,5-regioisomer impurity.

Diagram 2: HPLC Method Decision Tree

A logic flow for optimizing the separation if the standard C18 method yields poor resolution.

HPLC_Optimization Step1 Run Standard C18 Method (Gradient 10-90% MeCN) Check Check Resolution (Rs) Target vs 1,5-Isomer Step1->Check Good Rs > 1.5 Validate Method Check->Good Pass Bad Rs < 1.5 Co-elution Check->Bad Fail Action1 Switch to Phenyl-Hexyl Column (Exploit π-π interactions) Bad->Action1 Selectivity Issue Action2 Lower Gradient Slope (e.g., 20-60% over 20 min) Bad->Action2 Retention Issue

Caption: Troubleshooting logic for maximizing resolution between triazole regioisomers.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

  • Creary, X., et al. (2012). Triazole Synthesis and Characterization via 13C NMR. The Journal of Organic Chemistry, 77(19), 8756–8761. Link

  • Sielc Technologies. (2024). Separation of Triazole Isomers on Mixed-Mode Columns. Link

  • BenchChem. (2025).[6] HPLC Analysis of 1,2,4-Triazole Compounds: Application Notes. Link

Sources

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